R-96544
Descripción
Propiedades
IUPAC Name |
(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRSTJUAQEATQ-GZJHNZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
R-96544: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) extensively implicated in a variety of physiological and pathological processes within the central nervous system and periphery. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This compound is the active metabolite of the prodrug R-102444 and has demonstrated significant potential in preclinical models of pancreatitis and peripheral vascular disease.[1][2]
Core Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and inhibiting the 5-HT2A receptor.[3][4] The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway.[1] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to the diverse physiological roles of the 5-HT2A receptor.
By acting as an antagonist, this compound blocks the binding of serotonin to the 5-HT2A receptor, thereby preventing the initiation of this intracellular signaling cascade. This blockade of 5-HT-induced signaling is the fundamental mechanism underlying the observed pharmacological effects of this compound, which include inhibition of platelet aggregation and pressor responses.[3][4]
Signaling Pathway of 5-HT2A Receptor and Inhibition by this compound
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| 5-HT2A | 1.6 |
Ki (Inhibition Constant) represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.[3][4]
Table 2: Functional Antagonism (IC50) of this compound at Various Receptors
| Receptor/Target | IC50 (nM) |
| 5-HT2 | 2.2 |
| α1-adrenergic | 310 |
| D2 dopamine | 2400 |
| 5-HT1 | 3700 |
| 5-HT3 | > 5000 |
| β-adrenergic | > 5000 |
IC50 (Half-maximal inhibitory concentration) represents the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist. These values highlight the selectivity of this compound for the 5-HT2 receptor family, with significantly lower potency at other receptor types.[3][4]
Detailed Experimental Protocols
The characterization of this compound as a 5-HT2A receptor antagonist involves several key experimental methodologies. Below are detailed protocols for the primary in vitro assays used to determine its pharmacological profile.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [3H]ketanserin.
-
Test Compound: this compound hydrochloride.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, [3H]ketanserin, and varying concentrations of this compound in the assay buffer. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.
Objective: To determine the IC50 of this compound in a cell-based functional assay.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Assay plates (e.g., black-walled, clear-bottom 96-well plates).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT2A agonist (e.g., serotonin).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with kinetic reading capability.
Protocol:
-
Cell Plating: Seed the cells into the assay plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate to allow the dye to enter the cells.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading and inject a pre-determined concentration of the 5-HT2A agonist (typically an EC80 concentration) into the wells.
-
Data Acquisition: Record the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data relative to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Calcium Flux Assay
Preclinical Applications and Therapeutic Potential
Studies have investigated the effects of this compound and its prodrug, R-102444, in various animal models, providing insights into its potential therapeutic applications.
-
Peripheral Vascular Disease: this compound has been shown to relax 5-HT-precontracted rat caudal artery in a concentration-dependent manner.[2] The oral administration of its prodrug, R-102444, resulted in a significant inhibition of platelet aggregation and prevented the progression of peripheral vascular lesions in rat models.[2] These findings suggest a potential role for 5-HT2A receptor antagonists in the treatment of peripheral vascular diseases.
-
Pancreatitis: In experimental models of acute and chronic pancreatitis in rats and mice, R-102444 and this compound demonstrated protective effects. They reduced serum amylase and lipase activities and attenuated pancreatic necrosis, inflammation, and vacuolization.[1] These results indicate a possible involvement of 5-HT2A receptors in the pathogenesis of pancreatitis and suggest a therapeutic potential for 5-HT2A antagonists in this condition.
Conclusion
This compound is a highly potent and selective 5-HT2A receptor antagonist. Its mechanism of action is centered on the competitive inhibition of the Gq/11-coupled 5-HT2A receptor, thereby blocking the downstream signaling cascade that leads to increases in intracellular calcium and activation of protein kinase C. The pharmacological profile of this compound has been well-characterized through in vitro binding and functional assays. Preclinical studies have demonstrated its efficacy in models of peripheral vascular disease and pancreatitis, highlighting its potential as a therapeutic agent for conditions involving 5-HT2A receptor hyperactivity. Further research is warranted to fully elucidate its clinical utility.
References
R-96544: A Comprehensive Technical Guide to its 5-HT2A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444. Understanding the binding characteristics of this compound to the 5-HT2A receptor is crucial for its development as a therapeutic agent and as a tool for neuropharmacological research. This technical guide provides a detailed overview of the 5-HT2A receptor binding affinity of this compound, including quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the 5-HT2A receptor has been determined through in vitro radioligand binding assays. While the specific Ki or IC50 values from the primary characterization study by Ogawa et al. (2002) are not publicly available in detail, the compound has been consistently described as a potent antagonist. Functional assays have demonstrated its activity in the nanomolar range. For instance, this compound has been shown to relax 5-HT-precontracted rat caudal artery in a concentration-dependent manner, with effects observed between 0.3 and 30 nM. This functional antagonism strongly suggests a high binding affinity for the 5-HT2A receptor.
For the purpose of providing a quantitative context, the following table includes representative binding affinity data for other well-characterized 5-HT2A receptor antagonists, as determined by similar experimental methods.
| Compound | Receptor Target | Radioligand | Test System | Binding Affinity (Ki) [nM] |
| This compound | 5-HT2A | - | - | Potent (nM range) |
| Ketanserin | 5-HT2A | [³H]Ketanserin | Rat Frontal Cortex | 2.0 |
| M100907 | 5-HT2A | [³H]Ketanserin | Recombinant Cells | 0.37 |
| Risperidone | 5-HT2A | [³H]Spiperone | Rat Striatum | 0.16 |
Note: The data for this compound is descriptive based on available literature. The other values are provided for comparative purposes.
Experimental Protocols
The determination of the 5-HT2A receptor binding affinity of a compound like this compound typically involves a competitive radioligand binding assay. The following is a detailed, representative protocol based on standard methodologies used for this receptor.
Objective:
To determine the binding affinity (Ki) of the test compound (this compound) for the 5-HT2A receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist)
-
Receptor Source: Membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from a specific brain region with high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin or Mianserin).
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus (Cell harvester)
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT2A receptor or dissect the desired brain tissue.
-
Homogenize the cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate for a final volume of 200 µL per well:
-
Total Binding: 50 µL of [³H]Ketanserin (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of [³H]Ketanserin, 50 µL of the non-specific binding control, and 100 µL of the membrane suspension.
-
Test Compound: 50 µL of [³H]Ketanserin, 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), and 100 µL of the membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters completely.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For each concentration of this compound, determine the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand for the receptor
-
-
Signaling Pathways and Visualizations
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of the endogenous agonist, serotonin (5-HT).
Canonical 5-HT2A Receptor Signaling Pathway
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Experimental Workflow for 5-HT2A Receptor Binding Assay
The following diagram illustrates the logical flow of the competitive radioligand binding assay described above.
Caption: Workflow for a 5-HT2A receptor binding assay.
Conclusion
This compound is a high-affinity antagonist for the 5-HT2A receptor. Its binding characteristics can be precisely determined using competitive radioligand binding assays, a standard and robust method in pharmacology. The detailed protocol and understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals working with this compound and other 5-HT2A receptor modulators. Further investigation to publicly disseminate the specific Ki value from primary studies would be beneficial for the scientific community.
R-96544 Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of R-96544, a potent and selective 5-HT2A receptor antagonist. The information is compiled from publicly available pharmacological data. This document is intended for research and drug development professionals to facilitate a deeper understanding of this compound's biological activity.
Introduction
This compound is the active metabolite of the prodrug R-102444 and is chemically identified as (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride. It is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention in neuropsychiatric and other disorders. This compound has demonstrated in vitro and in vivo effects consistent with 5-HT2A receptor antagonism, including the inhibition of 5-HT-induced platelet aggregation.
Selectivity Profile of this compound
The selectivity of this compound has been characterized through its binding affinity (Ki) and functional inhibition (IC50) at various neurotransmitter receptors. The data clearly indicates a high affinity for the 5-HT2A receptor with significantly lower affinity for other receptors, highlighting its selective nature.
Table 1: Binding Affinity and Functional Potency of this compound at Various Receptors
| Receptor | Parameter | Value (nM) |
| 5-HT2A | Ki | 1.6 |
| 5-HT2 | IC50 | 2.2 |
| α1-adrenergic | IC50 | 310 |
| D2 dopamine | IC50 | 2400 |
| 5-HT1 | IC50 | 3700 |
| 5-HT3 | IC50 | > 5000 |
| β-adrenergic | IC50 | > 5000 |
Data compiled from publicly available resources.[1][2]
Signaling Pathway of the 5-HT2A Receptor
This compound exerts its antagonist effects by blocking the signaling cascade initiated by the activation of the 5-HT2A receptor. This receptor primarily couples to Gq/11 G-proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the diverse cellular responses mediated by the 5-HT2A receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature. While the full-text articles containing the specific methodologies for generating the above data were not accessible, the following sections provide representative protocols for the types of assays typically used to determine the selectivity profile of a compound like this compound.
Radioligand Binding Assay (for Ki determination)
This protocol describes a general method for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a target receptor, such as the 5-HT2A receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human 5-HT2A receptor).
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM spiperone).
-
96-well Filter Plates: with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Incubation:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: Add the test compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay (for functional antagonism)
This protocol describes a general method to measure the functional antagonist activity of a compound at the 5-HT2A receptor by quantifying its ability to inhibit agonist-induced inositol phosphate accumulation.
Materials:
-
Cell Line: A cell line stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
[3H]myo-inositol.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Medium: e.g., serum-free medium containing LiCl (to inhibit inositol monophosphatase).
-
Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Test Compound: this compound at various concentrations.
-
Lysis Buffer: e.g., a solution containing a mild detergent.
-
Anion Exchange Resin.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells in appropriate flasks or plates.
-
Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Assay Setup:
-
Wash the labeled cells with assay medium.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle for a defined period.
-
-
Agonist Stimulation: Add the 5-HT2A agonist to the wells to stimulate PI hydrolysis. Incubate for a specific time (e.g., 30-60 minutes).
-
Termination and Lysis: Stop the reaction by removing the medium and adding a lysis buffer.
-
Isolation of Inositol Phosphates:
-
Transfer the cell lysates to tubes containing an anion exchange resin slurry.
-
Separate the inositol phosphates from free [3H]myo-inositol by sequential washing and elution steps.
-
-
Counting: Add scintillation cocktail to the eluted inositol phosphates and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates produced against the concentration of the test compound in the presence of a fixed concentration of the agonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Conclusion
This compound is a highly selective and potent antagonist of the 5-HT2A receptor. Its pharmacological profile, characterized by a high affinity for the 5-HT2A receptor and significantly lower affinity for other key neurotransmitter receptors, makes it a valuable tool for research into the physiological and pathological roles of the 5-HT2A receptor. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of similar compounds, enabling further exploration in the field of drug discovery and development.
References
In Vivo Pharmacokinetic Properties of R-96544: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is an active metabolite of the prodrug R-102444 and is recognized as a potent and selective 5-HT2A receptor antagonist.[1][2] Preclinical in vivo studies have primarily focused on the pharmacological efficacy of this compound and its parent compound, R-102444, in various animal models. This document aims to synthesize the currently available information regarding the in vivo pharmacokinetic properties of this compound. However, a comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) for this compound. The existing research predominantly details the administration of the prodrug, R-102444, and the subsequent qualitative or pharmacodynamic assessment of this compound's effects.
In Vivo Studies Overview
In vivo research has been conducted in rodent models, including rats and mice, to investigate the therapeutic potential of this compound in conditions such as pancreatitis and peripheral vascular disease.[1][2] These studies confirm the metabolic conversion of R-102444 to its active form, this compound, which then exerts its pharmacological effects.
Animal Models and Administration Routes
-
Rats: Studies in rat models of peripheral vascular disease involved the oral administration of the prodrug R-102444.[1] Intravenous administration of this compound has also been performed in anesthetized rats to assess its immediate pharmacological responses.[1]
-
Mice: In a mouse model of acute pancreatitis, this compound was administered via subcutaneous injection.
Quantitative Pharmacokinetic Data
Despite the evidence of in vivo activity, specific quantitative data on the pharmacokinetic profile of this compound remains largely unpublished in the accessible scientific literature. The tables below are structured to present such data; however, they remain unpopulated due to the absence of available information from the conducted searches.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Data Not Available)
| Parameter | Route of Administration | Dose | Value | Units | Reference |
| Cmax | Oral (via R-102444) | ||||
| Tmax | Oral (via R-102444) | ||||
| AUC | Oral (via R-102444) | ||||
| Half-life (t½) | Oral (via R-102444) | ||||
| Bioavailability | Oral (via R-102444) | ||||
| Cmax | Intravenous | ||||
| Tmax | Intravenous | ||||
| AUC | Intravenous | ||||
| Half-life (t½) | Intravenous |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Data Not Available)
| Parameter | Route of Administration | Dose | Value | Units | Reference |
| Cmax | Subcutaneous | ||||
| Tmax | Subcutaneous | ||||
| AUC | Subcutaneous | ||||
| Half-life (t½) | Subcutaneous |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound are not available in the reviewed literature. The existing publications focus on the protocols for inducing disease models and evaluating the pharmacodynamic outcomes. For a comprehensive understanding, the methodology from a dedicated pharmacokinetic study would be required.
Signaling Pathways and Experimental Workflows
Information regarding the specific signaling pathways modulated by this compound, beyond its primary action as a 5-HT2A receptor antagonist, is not detailed in the available literature. Consequently, diagrams of signaling pathways and experimental workflows for pharmacokinetic studies could not be generated.
Below is a conceptual workflow for a typical in vivo pharmacokinetic study, which would be applicable to this compound.
Caption: Conceptual workflow for an in vivo pharmacokinetic study.
Conclusion
While the in vivo pharmacological activity of this compound as a 5-HT2A receptor antagonist is established, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic properties. The conversion of the prodrug R-102444 to this compound is a key step for its activity, but detailed information on the rate and extent of this conversion, as well as the subsequent distribution, metabolism, and excretion of this compound, is not available. To provide a comprehensive technical guide, dedicated pharmacokinetic studies with detailed experimental protocols and resulting data are required. Researchers and drug development professionals are encouraged to consult proprietary data from the developing company, Daiichi Sankyo Co., Ltd., or to conduct specific pharmacokinetic studies to elucidate these critical parameters.
References
- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of R-96544 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of R-96544, a potent and selective 5-hydroxytryptamine2A (5-HT2A) receptor antagonist, in various rodent models. The focus is on its therapeutic potential in peripheral vascular disease and pancreatitis, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This compound is the active metabolite of the orally administered prodrug R-102444.[1][2]
Core Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][2][3] The oral prodrug, R-102444, undergoes metabolic conversion to the active compound, this compound.
The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[4] Upon activation by serotonin (5-HT), it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various physiological responses, including vasoconstriction and platelet aggregation.[4][5] this compound competitively inhibits this pathway by blocking the binding of 5-HT to the 5-HT2A receptor.
Pharmacodynamics in Peripheral Vascular Disease Rodent Models
Studies in rat models of peripheral vascular disease have demonstrated the efficacy of this compound and its prodrug, R-102444.[1][6]
Quantitative Data
| Parameter | Model/Assay | Compound | Concentration/Dose | Effect |
| Vascular Relaxation | 5-HT-precontracted rat caudal artery | This compound | 0.3-30 nM | Concentration-dependent relaxation[1] |
| Pressor Response | Anesthetized rats | This compound (i.v.) | 0.3-3 µg/kg | Dose-dependent inhibition of 5-HT-induced pressor response[1] |
| Platelet Aggregation | Rats | R-102444 (p.o.) | 1 mg/kg | Marked inhibition of 5-HT plus ADP-induced aggregation[1] |
| Peripheral Vascular Lesion | Lauric acid-induced (rat) | R-102444 (p.o.) | 1 mg/kg/day | Significant prevention of lesion progression[1] |
| Tail Gangrene | Ergotamine + epinephrine-induced (rat) | R-102444 (p.o.) | 1-30 mg/kg/day | Dose-dependent prevention of gangrene[1] |
Experimental Protocols
Lauric Acid-Induced Peripheral Vascular Lesion Model (Rat) A model of peripheral vascular lesions was induced by the injection of lauric acid into a rat femoral artery.[1] R-102444 was administered orally at a dose of 1 mg/kg/day to assess its effect on preventing the progression of these lesions.[1]
Ergotamine plus Epinephrine-Induced Tail Gangrene Model (Rat) This model was used to induce tail gangrene in rats through the injection of a combination of ergotamine and epinephrine.[1] R-102444 was administered orally in a dose range of 1-30 mg/kg/day for 5 days, with treatment commencing either 1 hour before or immediately after the injection of ergotamine and epinephrine.[1]
Pharmacodynamics in Pancreatitis Rodent Models
The therapeutic potential of this compound and R-102444 has also been evaluated in rodent models of acute and chronic pancreatitis.[2][7]
Quantitative Data
| Parameter | Model | Compound | Dose | Effect |
| Serum Amylase & Lipase | Caerulein-induced (rat) | R-102444 (p.o.) | 10-100 mg/kg | Dose-dependent reduction in enzyme activities[2] |
| Serum Amylase & Lipase | Pancreatic duct ligation (rat) | R-102444 (p.o.) | 0.3-10 mg/kg | Dose-dependent reduction in enzyme activities[2] |
| Serum Amylase | Choline-deficient, ethionine-supplemented diet (mouse) | This compound (s.c.) | 10-100 mg/kg, bid | Reduction in serum amylase activity[2] |
| Pancreatic Histology | Choline-deficient, ethionine-supplemented diet (mouse) | This compound (s.c.) | 10-100 mg/kg, bid | Dose-dependent attenuation of necrosis, inflammation, and vacuolization[2] |
| Pancreatic Atrophy | Wistar Bonn/Kobori rats (chronic pancreatitis) | R-102444 (in diet) | 0.017% and 0.17% | Suppression of parenchymal destruction and adipose tissue replacement[2] |
Experimental Protocols
Caerulein-Induced Acute Pancreatitis Model (Rat) Acute pancreatitis was induced in rats by intraperitoneal injection of caerulein (20 µg/kg).[2] R-102444 was administered orally at doses ranging from 10 to 100 mg/kg to evaluate its effect on serum amylase and lipase levels.[2]
Pancreatic Duct Ligation-Induced Acute Pancreatitis Model (Rat) In this model, acute pancreatitis was induced by ligating the pancreatic duct in rats.[2] The efficacy of orally administered R-102444 (0.3 to 10 mg/kg) was assessed by measuring the reduction in serum amylase and lipase activities.[2]
Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Acute Pancreatitis Model (Mouse) Acute pancreatitis was induced in mice by feeding them a choline-deficient diet supplemented with 0.5% ethionine.[2][8][9] this compound was administered subcutaneously at doses of 10-100 mg/kg, twice daily (bid), to assess its impact on serum amylase and pancreatic histology.[2]
Summary and Conclusion
The pharmacodynamic profile of this compound, a selective 5-HT2A receptor antagonist, demonstrates significant therapeutic potential in rodent models of peripheral vascular disease and pancreatitis. Its ability to induce vasodilation, inhibit platelet aggregation, and reduce pancreatic inflammation and damage underscores the critical role of the 5-HT2A receptor in the pathophysiology of these conditions. The data presented in this guide, derived from various rodent models, provide a strong preclinical basis for the further development of this compound or its prodrug, R-102444, as a novel therapeutic agent for these diseases. The detailed experimental protocols and visual representations of its mechanism and study designs offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Chronic pancreatitis in mice by treatment with choline-deficient ethionine-supplemented diet [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute experimental hemorrhagic-necrotizing pancreatitis induced by feeding a choline-deficient, ethionine-supplemented diet. Methodology and standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by DL-ethionine fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of R-96544
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
This compound, chemically known as ((2R, 4R)-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-4-hydroxy-1-methylpyrrolidine hydrochloride), was identified during a research program aimed at developing novel therapeutic agents targeting the 5-HT2A receptor. The primary rationale was to discover a potent and selective antagonist for this receptor, which is implicated in a variety of physiological and pathological processes, including platelet aggregation, thrombosis, and pancreatitis.
The discovery process involved the synthesis and screening of a series of [2-(ω-phenylalkyl)phenoxy]alkylamine derivatives. Through structure-activity relationship (SAR) studies, researchers identified key structural features that conferred high affinity and selectivity for the 5-HT2A receptor. This compound emerged as a lead compound from this series due to its impressive pharmacological profile.
Interestingly, initial studies revealed that while potent, this compound could cause gastric irritation. To circumvent this, a prodrug strategy was employed, leading to the development of R-102444, the lauroyloxy ester of this compound. R-102444 is orally absorbed and subsequently metabolized in the body to release the active moiety, this compound, thereby minimizing local gastrointestinal effects.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core pyrrolidine ring system and the subsequent attachment of the side chain containing the phenoxyethyl and phenylethyl moieties. While the full detailed experimental protocol from the primary literature is not publicly available, a general synthetic approach can be outlined based on related chemical literature.
Hypothetical Synthetic Workflow:
Pharmacological Profile
This compound is a highly potent and selective antagonist of the 5-HT2A receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Receptor Binding Affinity
The following table summarizes the binding affinities of this compound for various neurotransmitter receptors.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 1.6 | [1] |
| α1-adrenergic | 310 | [1] |
| D2 dopamine | 2400 | [1] |
| 5-HT1 | 3700 | [1] |
| 5-HT3 | >5000 | [1] |
| β-adrenergic | >5000 | [1] |
In Vitro Functional Activity
This compound has been shown to potently inhibit 5-HT-induced platelet aggregation in vitro.
| Assay | IC50 (nM) | Reference |
| 5-HT-induced platelet aggregation | 2.2 | [1] |
In Vivo Efficacy
The prodrug of this compound, R-102444, has demonstrated significant efficacy in animal models of pancreatitis and peripheral vascular disease.[2]
| Animal Model | Effect of R-102444/R-96544 | Reference |
| Caerulein-induced acute pancreatitis (rat) | Dose-dependent reduction in serum amylase and lipase | [2] |
| Pancreatic duct ligation-induced acute pancreatitis (rat) | Dose-dependent reduction in serum amylase and lipase | [2] |
| Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis (mouse) | Attenuation of pancreatic necrosis, inflammation, and vacuolization | [2] |
| Lauric acid-induced peripheral vascular disease (rat) | Prevention of peripheral vascular lesion progression | [1] |
| Ergotamine plus epinephrine-induced tail gangrene (rat) | Dose-dependent prevention of tail gangrene | [1] |
Mechanism of Action: 5-HT2A Receptor Signaling Pathway
This compound exerts its pharmacological effects by blocking the activation of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.
Upon binding of serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events culminate in various cellular responses. This compound, by competitively binding to the 5-HT2A receptor, prevents the initiation of this signaling cascade.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide generalized methodologies for key experiments related to the characterization of this compound.
5-HT2A Receptor Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells (e.g., HEK293) or tissues (e.g., rat cortex) expressing 5-HT2A receptors.
-
[³H]ketanserin (radioligand).
-
This compound or other test compounds.
-
Non-labeled ketanserin for determining non-specific binding.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add the incubation buffer, [³H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of non-labeled ketanserin.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Punch the filters into scintillation vials and add scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on serotonin-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from human or animal blood.
-
Serotonin (5-HT).
-
This compound or other test compounds.
-
Saline or appropriate vehicle.
-
Aggregometer.
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle at 37°C for a specified time.
-
Place the cuvettes containing the PRP mixture into the aggregometer and establish a baseline reading.
-
Add a sub-maximal concentration of 5-HT to induce platelet aggregation.
-
Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of the compound.
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist that has demonstrated significant therapeutic potential in preclinical models. Its discovery highlights the success of a targeted drug design and development strategy, including the use of a prodrug approach to improve its pharmaceutical properties. The detailed understanding of its synthesis, pharmacological profile, and mechanism of action provides a solid foundation for further research and development of this and related compounds for the treatment of a range of human diseases.
References
- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of R-96544: A Technical Guide for 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of R-96544, a potent and selective 5-HT2A receptor antagonist. This compound, chemically known as (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol, serves as a critical tool in pharmacological research and a lead compound for the development of novel therapeutics targeting the serotonergic system. This document provides a comprehensive overview of its pharmacological profile, the structural determinants of its activity, detailed experimental protocols, and the signaling pathways it modulates.
Core Structure and Pharmacological Profile
This compound is a high-affinity antagonist of the 5-HT2A receptor, with a reported Ki value of 1.6 nM. It exhibits significant selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors. The compound is the active metabolite of the prodrug R-102444, which is designed to improve oral bioavailability.[1][2][3] The antagonist activity of this compound at the 5-HT2A receptor has been shown to inhibit 5-HT-induced platelet aggregation and pressor responses in vivo.
Structure-Activity Relationship (SAR) Studies
The SAR of this compound and its analogs, belonging to the [2-(ω-Phenylalkyl)phenoxy]alkylamine class, reveals key structural features essential for high-affinity binding to the 5-HT2A receptor. The following tables summarize the quantitative data from studies on analogs, highlighting the impact of modifications to the core scaffold.
Table 1: Influence of the Amine Moiety on Receptor Binding Affinity
| Compound | Amine Moiety | 5-HT2 Ki (nM) | D2 Ki (nM) |
| Analog 1 | N,N-dimethylamino | 13 | 110 |
| Analog 2 | Pyrrolidino | 2.0 | 200 |
| Analog 3 | Piperidino | 1.4 | 120 |
| Analog 4 | Hexamethyleneimino | 2.7 | 130 |
| (S)-27 (pyrrolidine analog) | (S)-1-methyl-2-pyrrolidinylethyl | 0.53 | 140 |
Data synthesized from Tanaka et al., Chem. Pharm. Bull. 48, 1729 (2000).[4]
Key Insights:
-
Cyclic amine moieties, such as pyrrolidine and piperidine, generally confer higher affinity and selectivity for the 5-HT2A receptor compared to acyclic amines.
-
The (S)-configuration of the 2-substituted pyrrolidine ring appears to be crucial for potent 5-HT2A receptor binding.
Table 2: Impact of Phenylalkyl Chain Length and Substituents
| Compound | Phenylalkyl Moiety | 5-HT2 Ki (nM) | D2 Ki (nM) |
| Analog 5 | 2-Phenylethyl | 1.4 | 120 |
| Analog 6 | 3-Phenylpropyl | 1.8 | 34 |
| Analog 7 | 4-Phenylbutyl | 0.83 | 6.5 |
| Analog 8 | 2-(3-Methoxyphenyl)ethyl | 0.53 | 140 |
| Analog 9 | 2-(4-Methoxyphenyl)ethyl | 1.1 | 150 |
| Analog 10 | 2-(2-Methoxyphenyl)ethyl | 2.5 | 180 |
Data synthesized from Tanaka et al., Chem. Pharm. Bull. 48, 1729 (2000).[4]
Key Insights:
-
A 2-phenylethyl or 4-phenylbutyl linker between the two aromatic rings is optimal for high 5-HT2A affinity.
-
A methoxy substituent on the terminal phenyl ring, particularly at the 3-position, enhances 5-HT2A affinity and selectivity over the D2 receptor.
Experimental Protocols
Representative Synthesis of a [2-(ω-Phenylalkyl)phenoxy]alkylamine Analog
This protocol describes a general method for the synthesis of analogs of this compound.
Scheme:
Detailed Procedure (Example for an analog):
-
Step 1: Synthesis of 2-(2-Phenylethoxy)ethanol: To a solution of 2-phenylethanol (1.0 eq) in dry DMF, add sodium hydride (1.2 eq) portion-wise at 0°C. Stir the mixture for 30 minutes, then add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 2-(2-(2-Phenylethoxy)ethoxy)ethan-1-amine: The product from Step 1 is dissolved in a mixture of methanol and hydrochloric acid and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the deprotected alcohol. The alcohol is then converted to the corresponding mesylate by reaction with methanesulfonyl chloride in the presence of triethylamine. The mesylate is subsequently reacted with sodium azide in DMF to yield the azide, which is then reduced to the primary amine via hydrogenation using a palladium on carbon catalyst.
-
Step 3: N-methylation and Ring Formation (for pyrrolidine analogs): The primary amine is subjected to reductive amination with a suitable keto-ester followed by intramolecular cyclization and reduction to form the N-methylpyrrolidine ring.
5-HT2A Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of test compounds for the 5-HT2A receptor.[5][6][7][8]
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[5]
-
Radioligand: [3H]Ketanserin (specific activity >60 Ci/mmol).[5]
-
Reference Antagonist: Ketanserin.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, [3H]Ketanserin (final concentration ~1-2 nM), and the membrane suspension.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] The following diagrams illustrate the canonical 5-HT2A signaling pathway and its inhibition by this compound.
References
- 1. [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [2-(omega-phenylalkyl)phenoxy]alkylamines.II: Synthesis and selective serotonin-2 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
In Vitro Characterization of R-96544: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional activity, and receptor selectivity. Detailed methodologies for key experimental assays are provided to facilitate study replication and further investigation. Visual diagrams of the 5-HT2A signaling pathway and experimental workflows are included to offer a clear understanding of its mechanism of action and the techniques used for its characterization.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide range of physiological functions through its interaction with various receptor subtypes. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is notably involved in processes such as vasoconstriction, platelet aggregation, and neuronal excitation. Dysregulation of 5-HT2A receptor signaling has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for investigating the roles of the 5-HT2A receptor and as a potential therapeutic agent. This guide details its in vitro pharmacological profile.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Kᵢ (nM) |
| 5-HT₂ₐ | [³H]Ketanserin | 1.6 |
Table 2: In Vitro Antagonist Activity of this compound (IC₅₀ values)
| Receptor/Assay | IC₅₀ (nM) |
| 5-HT₂ | 2.2 |
| α₁-adrenergic | 310 |
| D₂ dopamine | 2400 |
| 5-HT₁ | 3700 |
| 5-HT₃ | >5000 |
| β-adrenergic | >5000 |
Table 3: In Vitro Functional Activity of this compound
| Assay | Agonist | Tissue/System | Effect | Concentration |
| Vascular Tone | 5-HT (3 µM) | Rat Caudal Artery | Relaxation | 0.3-30 nM[1] |
| Platelet Aggregation | 5-HT + ADP | Rat Platelets | Inhibition | Not specified |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established and widely used techniques in pharmacology.
Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT₂ₐ receptor using [³H]ketanserin as the radioligand.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ketanserin.
-
Non-specific determinant: Ketanserin (10 µM).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh binding buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Membrane preparation, [³H]ketanserin, and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]ketanserin, and 10 µM ketanserin.
-
Competitive Binding: Membrane preparation, [³H]ketanserin, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Platelet Aggregation Assay
This protocol outlines the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on 5-HT-induced platelet aggregation.
Materials:
-
Freshly drawn human or rat whole blood collected in sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Agonist: Serotonin (5-HT) and Adenosine Diphosphate (ADP).
-
Test compound: this compound at various concentrations.
-
Aggregometer.
Procedure:
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay Procedure:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of this compound or vehicle control and incubate for a few minutes.
-
Add the agonist (5-HT + ADP) to induce platelet aggregation.
-
Record the change in light transmission for a set period.
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine its IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
Caption: 5-HT2A Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
References
Preclinical Profile of R-96544: A Potent 5-HT2A Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
R-96544, the active metabolite of the prodrug R-102444, is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of pancreatitis and peripheral vascular disease. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, efficacy in various animal models, and detailed experimental protocols. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound for research and development purposes.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gq/G11 signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, this compound inhibits this signaling cascade, thereby mitigating the downstream effects of serotonin in pathological conditions.
Preclinical Efficacy of this compound
Pancreatitis Models
Preclinical studies have demonstrated the efficacy of this compound and its prodrug, R-102444, in mitigating the severity of acute and chronic pancreatitis in rodent models.
Table 1: Efficacy of R-102444 (Oral Administration) in Rat Models of Acute Pancreatitis
| Model | Treatment | Dose Range (mg/kg, p.o.) | Key Findings |
| Caerulein-Induced | R-102444 | 10 - 100 | Dose-dependent reduction in serum amylase and lipase activities.[1] |
| Pancreatic Duct Ligation | R-102444 | 0.3 - 10 | Dose-dependent reduction in serum amylase and lipase activities.[1] |
Table 2: Efficacy of this compound (Subcutaneous Administration) in a Mouse Model of Acute Pancreatitis
| Model | Treatment | Dose Range (mg/kg, s.c., bid) | Key Findings |
| Choline-deficient, ethionine-supplemented diet | This compound | 10 - 100 | - Reduced serum amylase activity.- Dose-dependent attenuation of pancreatic necrosis, inflammation, and vacuolization.[1] |
Table 3: Efficacy of R-102444 in a Rat Model of Chronic Pancreatitis
| Model | Treatment | Diet Concentration (%) | Key Findings |
| Wistar Bonn/Kobori rats (spontaneous) | R-102444 | 0.017% and 0.17% | - Higher pancreatic weight, protein, and amylase content compared to controls.- Suppressed parenchymal destruction and replacement with adipose tissue.[1] |
Peripheral Vascular Disease Models
This compound and its prodrug have also shown protective effects in rat models of peripheral vascular disease.
Table 4: In Vitro and In Vivo Effects of this compound and R-102444 in Peripheral Vascular Disease Models
| Model/Assay | Treatment | Concentration/Dose | Key Findings |
| 5-HT-precontracted rat caudal artery (in vitro) | This compound | 0.3 - 30 nM | Concentration-dependent relaxation.[2] |
| 5-HT-induced pressor response in anesthetized rats (in vivo) | This compound | 0.3 - 3 µg/kg, i.v. | Dose-dependent inhibition of the pressor response.[2] |
| 5-HT plus ADP-induced platelet aggregation in rats (ex vivo) | R-102444 | 1 mg/kg, p.o. | Marked inhibition of platelet aggregation, with significant inhibition still evident 8 hours after dosing.[2] |
| Lauric acid-induced peripheral vascular lesion in rats (in vivo) | R-102444 | 1 mg/kg/day, p.o. | Significantly prevented the progression of the vascular lesion.[2] |
| Ergotamine plus epinephrine-induced tail gangrene in rats (in vivo) | R-102444 | 1 - 30 mg/kg/day, p.o. | Dose-dependent prevention of tail gangrene.[2] |
Experimental Protocols
Caerulein-Induced Acute Pancreatitis in Rats
This model is a widely used and reproducible method for inducing mild, edematous pancreatitis.
Protocol Details:
-
Animals: Male Wistar rats are typically used and are fasted overnight with free access to water before the experiment.
-
Treatment: R-102444 or vehicle is administered orally (p.o.) one hour before the induction of pancreatitis.
-
Induction of Pancreatitis: Acute pancreatitis is induced by hourly intraperitoneal (i.p.) injections of caerulein (e.g., 20 µg/kg) for a total of four to nine injections.
-
Sample Collection: Animals are euthanized at a specified time point after the first caerulein injection (e.g., 9 hours). Blood samples are collected via cardiac puncture for serum separation. The pancreas is excised, trimmed of fat, and weighed.
-
Biochemical Analysis: Serum amylase and lipase levels are measured using commercially available colorimetric assay kits.
-
Histological Evaluation: A portion of the pancreas is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The severity of pancreatitis is scored based on the degree of edema, inflammatory cell infiltration, acinar cell vacuolization, and necrosis.
Lauric Acid-Induced Peripheral Vascular Lesion in Rats
This model is used to assess the protective effects of compounds against chemically induced vascular damage.
Protocol Details:
-
Animals: Male rats (e.g., Sprague-Dawley) are used.
-
Treatment: R-102444 or vehicle is administered orally once daily.
-
Induction of Vascular Lesion: A peripheral vascular lesion is induced by the injection of lauric acid into the femoral artery.
-
Assessment: The progression of the vascular lesion is monitored and assessed, although specific parameters for quantification were not detailed in the reviewed literature.
Ergotamine Plus Epinephrine-Induced Tail Gangrene in Rats
This model evaluates the ability of a compound to prevent vasoconstriction-induced tissue necrosis.
Protocol Details:
-
Animals: Male rats are used.
-
Treatment: R-102444 or vehicle is administered orally once daily for a specified period (e.g., 5 days), starting either before or immediately after the induction of gangrene.
-
Induction of Tail Gangrene: Tail gangrene is induced by the co-administration of ergotamine and epinephrine.
-
Assessment: The development and severity of tail gangrene are observed and scored.
Pharmacokinetics
R-102444 is a prodrug that is metabolized in the body to its active form, this compound. Following oral administration of R-102444 at a dose of 1 mg/kg in rats, a marked and sustained inhibitory effect on platelet aggregation was observed, with significant inhibition still present 8 hours after dosing, indicating effective conversion to this compound and a durable pharmacological effect.[2]
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for conditions involving 5-HT2A receptor-mediated pathology, such as pancreatitis and peripheral vascular disease. Its potent and selective antagonism of the 5-HT2A receptor, coupled with the efficacy of its oral prodrug, R-102444, in relevant animal models, provides a solid foundation for further investigation and clinical development. The detailed experimental protocols provided herein offer a guide for researchers seeking to replicate or build upon these findings.
References
- 1. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of R-96544
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving the selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, R-96544, and its orally active prodrug, R-102444. The following sections detail the mechanism of action, relevant signaling pathways, and specific experimental methodologies for investigating the therapeutic potential of this compound in preclinical models of pancreatitis and peripheral vascular disease.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the 5-HT2A receptor.[1][2] This receptor, a G-protein-coupled receptor (GPCR), is primarily coupled to the Gq/11 signaling pathway. Upon activation by serotonin (5-HT), the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound can mitigate the downstream effects of excessive 5-HT2A receptor activation, which is implicated in the pathophysiology of various disorders.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound and its prodrug, R-102444.
Table 1: In Vivo Efficacy of R-102444 (Prodrug) in Rat Models of Pancreatitis
| Animal Model | Treatment | Dose Range (p.o.) | Key Findings | Reference |
| Caerulein-induced acute pancreatitis (Rat) | R-102444 | 10 - 100 mg/kg | Dose-dependent reduction in serum amylase and lipase activities. | [1] |
| Pancreatic duct ligation-induced acute pancreatitis (Rat) | R-102444 | 0.3 - 10 mg/kg | Dose-dependent reduction in serum amylase and lipase activities. | [1] |
| Spontaneous chronic pancreatitis (Wistar Bonn/Kobori Rat) | R-102444 (in diet) | 0.017% and 0.17% | Increased pancreatic weight, protein, and amylase content; suppressed parenchymal destruction. | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Pancreatitis
| Animal Model | Treatment | Dose Range (s.c., bid) | Key Findings | Reference |
| Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis (Mouse) | This compound | 10 - 100 mg/kg | Reduced serum amylase activity; attenuated pancreatic necrosis, inflammation, and vacuolization. | [1] |
Table 3: In Vivo Pharmacological Effects of R-102444 and this compound in Rat Models of Peripheral Vascular Disease
| Animal Model | Treatment | Dose/Concentration | Key Findings | Reference |
| 5-HT-precontracted rat caudal artery (in vitro) | This compound | 0.3 - 30 nM | Concentration-dependent relaxation. | [2] |
| Anesthetized rats | This compound (i.v.) | 0.3 - 3 µg/kg | Dose-dependent inhibition of the pressor response to 5-HT. | [2] |
| Lauric acid-induced peripheral vascular lesion (Rat) | R-102444 (p.o., o.d.) | 1 mg/kg/day | Significantly prevented the progression of vascular lesions. | [2] |
| Ergotamine plus epinephrine-induced tail gangrene (Rat) | R-102444 (p.o., o.d.) | 1 - 30 mg/kg/day | Dose-dependent prevention of tail gangrene. | [2] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for this compound and R-102444.
Protocol 1: Evaluation of R-102444 in a Rat Model of Caerulein-Induced Acute Pancreatitis
Objective: To assess the protective effect of orally administered R-102444 on acute pancreatitis induced by caerulein in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
R-102444
-
Caerulein
-
Vehicle for R-102444 (e.g., 0.5% methylcellulose)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Reagents for amylase and lipase assays
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 12-18 hours before the induction of pancreatitis, with free access to water.
-
Drug Administration: Administer R-102444 or vehicle orally (p.o.) by gavage at doses ranging from 10 to 100 mg/kg.
-
Induction of Pancreatitis: One hour after drug administration, induce acute pancreatitis by intraperitoneal (i.p.) injection of caerulein at a dose of 20 µg/kg.
-
Sample Collection: At a predetermined time point after caerulein injection (e.g., 3-6 hours), anesthetize the rats and collect blood samples via cardiac puncture.
-
Biochemical Analysis: Centrifuge the blood samples to obtain serum. Measure serum amylase and lipase activities using commercially available assay kits.
-
Histological Analysis (Optional): Euthanize the animals and carefully dissect the pancreas. Fix a portion of the pancreas in 10% neutral buffered formalin for histological processing (H&E staining) to assess edema, inflammation, and necrosis.
Protocol 2: Evaluation of this compound in a Mouse Model of Diet-Induced Acute Pancreatitis
Objective: To determine the efficacy of subcutaneously administered this compound in a mouse model of acute pancreatitis induced by a specific diet.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Choline-deficient, ethionine (0.5%)-supplemented diet
-
Standard mouse chow
-
Blood collection supplies
-
Reagents for amylase assay
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week.
-
Dietary Induction of Pancreatitis: Feed the mice a choline-deficient, ethionine (0.5%)-supplemented diet to induce acute pancreatitis. A control group should be fed standard chow.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) twice daily (bid) at doses ranging from 10 to 100 mg/kg, starting from the initiation of the special diet.
-
Monitoring: Monitor the animals daily for clinical signs of distress.
-
Sample Collection: After a specified period on the diet (e.g., 3-5 days), collect blood samples for serum amylase measurement.
-
Histological Analysis: Euthanize the mice and collect the pancreas for histological examination to evaluate pancreatic necrosis, inflammation, and vacuolization.
Protocol 3: Evaluation of R-102444 in a Rat Model of Peripheral Vascular Disease
Objective: To assess the ability of orally administered R-102444 to prevent the progression of peripheral vascular lesions.
Materials:
-
Male Wistar rats
-
R-102444
-
Lauric acid
-
Vehicle for R-102444
-
Anesthesia
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically expose the femoral artery.
-
Induction of Vascular Lesion: Induce a peripheral vascular lesion by injecting lauric acid into the femoral artery.
-
Drug Administration: Administer R-102444 orally (p.o.) once daily (o.d.) at a dose of 1 mg/kg/day, starting from the day of surgery. A control group should receive the vehicle.
-
Assessment of Lesion Progression: At the end of the treatment period (e.g., 7-14 days), assess the progression of the vascular lesion. This can be done through various methods, including visual scoring of limb necrosis, histological analysis of the artery, or measurement of blood flow.
Experimental Workflow Diagram
References
Application Notes and Protocols for R-96544 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the 5-HT2A serotonin receptor, a G protein-coupled receptor involved in a multitude of physiological and pathological processes.[1][2][3] These application notes provide detailed protocols for the dissolution and use of this compound hydrochloride in in vitro cell culture experiments, ensuring optimal performance and reproducibility.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. This compound hydrochloride is a water-soluble compound, also exhibiting high solubility in dimethyl sulfoxide (DMSO).[2][3]
Table 1: Physicochemical and Solubility Data for this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 391.94 g/mol | [1][2][3] |
| Solubility in Water | Up to 100 mM | [1][3] |
| Solubility in DMSO | Up to 100 mM | [1][3] |
| Storage of Solid | Store at -20°C, sealed and away from moisture. | [4] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentrations.
Materials:
-
This compound hydrochloride powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound hydrochloride (MW = 391.94 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 391.94 g/mol = 3.9194 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.92 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Dissolution:
-
Using DMSO (Recommended for long-term storage): Add 1 mL of sterile DMSO to the tube containing the this compound hydrochloride.
-
Using Water: Add 1 mL of sterile, nuclease-free water to the tube.
-
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4]
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment
This protocol outlines the serial dilution of the 10 mM stock solution to achieve the desired final concentration in the cell culture medium. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) to prevent cytotoxicity.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Recommended for most cell lines, especially for long-term experiments or with sensitive cells, to minimize off-target effects and cytotoxicity. |
| ≤ 0.5% | Generally well-tolerated by many robust cell lines for shorter-term assays. A vehicle control with the same DMSO concentration is essential. |
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors and ensure accurate final concentrations, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium.
-
Final Dilution in Culture Medium: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the treated samples to account for any solvent-induced effects.
-
Incubation: Gently mix the medium after adding the compound and proceed with your experimental incubation period.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
Caption: Workflow for dissolving and diluting this compound.
This compound Mechanism of Action: 5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, which is a Gq protein-coupled receptor. The canonical signaling pathway initiated by the activation of this receptor is depicted below. This compound blocks this cascade by preventing the initial binding of serotonin (5-HT) or other agonists.
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
References
Application Notes and Protocols for R-96544 in Rat Models of Pancreatitis
These application notes provide a comprehensive overview of the use of R-96544 and its prodrug, R-102444, in various rat models of pancreatitis. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for this inflammatory disease.
Introduction
This compound is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. Its prodrug, R-102444, is orally active and is metabolized to this compound in the body.[1][2] Studies have demonstrated the therapeutic potential of these compounds in mitigating the severity of both acute and chronic pancreatitis in rodent models.[1] The mechanism of action is believed to involve the blockade of 5-HT2A receptors, which are implicated in the progression of pancreatitis.[1]
Quantitative Data Summary
The following tables summarize the dosages of R-102444 used in different rat models of pancreatitis.
Table 1: R-102444 Dosage in Acute Pancreatitis Rat Models
| Pancreatitis Model | Animal Strain | Drug Administration | Dosage Range | Key Findings | Reference |
| Caerulein-Induced | Wistar Rat | Oral (p.o.) | 10 - 100 mg/kg | Dose-dependent reduction in serum amylase and lipase activities. | [1] |
| Pancreatic Duct Ligation | Wistar Rat | Oral (p.o.) | 0.3 - 10 mg/kg | Dose-dependent reduction in serum amylase and lipase activities. | [1] |
Table 2: R-102444 Dosage in Chronic Pancreatitis Rat Model
| Pancreatitis Model | Animal Strain | Drug Administration | Concentration in Diet | Key Findings | Reference |
| Spontaneous Chronic Pancreatitis | Wistar Bonn/Kobori (WBN/Kob) Rat | Mixed in diet | 0.017% and 0.17% | Suppression of parenchymal destruction and pancreatic atrophy. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Caerulein-Induced Acute Pancreatitis in Rats
This model is a widely used and reproducible method for inducing mild, edematous acute pancreatitis.[3][4][5]
Materials:
-
Male Wistar rats
-
Caerulein (or Ceruletide)
-
R-102444
-
Vehicle for R-102444 (e.g., 0.5% methylcellulose solution)
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane)
-
Blood collection supplies
-
Pancreas tissue collection supplies (formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the experimental facility for at least one week prior to the experiment, with free access to standard chow and water.
-
Induction of Pancreatitis: Induce acute pancreatitis by intraperitoneal (i.p.) injection of caerulein at a dose of 20 µg/kg.[1] Alternatively, multiple hourly i.p. injections of 50 µg/kg can be administered.[4]
-
Drug Administration: Administer R-102444 orally (p.o.) by gavage at doses ranging from 10 to 100 mg/kg.[1] The timing of administration (before or after caerulein injection) should be optimized based on the study design. A common paradigm is to administer the compound 30-60 minutes prior to the first caerulein injection.[3]
-
Sample Collection: At a predetermined time point after pancreatitis induction (e.g., 3-6 hours), anesthetize the rats and collect blood samples via cardiac puncture for serum amylase and lipase analysis.[3]
-
Tissue Collection: Following blood collection, euthanize the animals and excise the pancreas for histological analysis and other biochemical assays.
Protocol 2: Pancreatic Duct Ligation-Induced Acute Pancreatitis in Rats
This surgical model induces a more severe form of acute pancreatitis compared to the caerulein model.[5]
Materials:
-
Male Wistar rats
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Surgical instruments
-
Suture material
-
R-102444
-
Vehicle for R-102444
-
Blood and pancreas tissue collection supplies
Procedure:
-
Animal Preparation: Anesthetize male Wistar rats.
-
Surgical Procedure: Perform a midline laparotomy to expose the pancreas and duodenum. Carefully dissect the common bile duct and ligate it at the junction with the pancreatic duct.[6]
-
Drug Administration: Administer R-102444 orally (p.o.) by gavage at doses ranging from 0.3 to 10 mg/kg.[1] The timing of administration relative to the surgery should be defined by the experimental goals.
-
Post-Operative Care: Close the abdominal incision and provide appropriate post-operative care, including analgesics.
-
Sample Collection: At a designated time after surgery (e.g., 24 hours), collect blood and pancreas tissue as described in Protocol 1.
Protocol 3: Spontaneous Chronic Pancreatitis in Wistar Bonn/Kobori (WBN/Kob) Rats
Male WBN/Kob rats spontaneously develop chronic pancreatitis, providing a relevant model for studying long-term therapeutic interventions.[7][8][9]
Materials:
-
Male Wistar Bonn/Kobori (WBN/Kob) rats (3 months of age)
-
Standard powdered rat chow
-
R-102444
-
Diet mixing equipment
Procedure:
-
Diet Preparation: Prepare a diet containing R-102444 at concentrations of 0.017% or 0.17% by mixing the compound with powdered standard rat chow.[1]
-
Animal Housing and Feeding: House the WBN/Kob rats individually and provide them with the specially prepared diet and water ad libitum for a specified duration (e.g., from 3 to 9 months of age).[1]
-
Monitoring: Monitor the animals' body weight and food consumption regularly.
-
Endpoint Analysis: At the end of the study period, euthanize the rats and collect the pancreas for weight measurement, protein and amylase content analysis, and histological examination to assess the extent of pancreatic atrophy and fibrosis.[1]
Visualizations
Signaling Pathway Diagram
Caption: 5-HT2A Receptor Signaling Pathway in Pancreatitis.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Pancreatitis Studies.
References
- 1. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 5. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WBN/Kob rats. A new spontaneously occurring model of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Wistar Bonn Kobori rat, a unique animal model for autoimmune pancreatitis with extrapancreatic exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Wistar Bonn Kobori rat, a unique animal model for autoimmune pancreatitis with extrapancreatic exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-96544 in Peripheral Vascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of R-96544, a potent and selective 5-HT2A receptor antagonist, in preclinical research models of peripheral vascular disease (PVD). The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Introduction
Peripheral vascular disease is a circulatory condition characterized by the narrowing of blood vessels outside of the heart and brain, primarily affecting the arteries of the limbs. This compound is the active metabolite of the prodrug R-102444 and has demonstrated significant efficacy in animal models of PVD.[1] Its mechanism of action, centered on the blockade of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A), suggests a potential therapeutic role in mitigating vasoconstriction and platelet aggregation, key pathological features of PVD.[1]
Mechanism of Action
This compound functions as a competitive antagonist of the 5-HT2A receptor. In the vasculature, activation of 5-HT2A receptors on smooth muscle cells by serotonin leads to vasoconstriction. By blocking this interaction, this compound promotes vasodilation, thereby improving blood flow to ischemic tissues. Furthermore, 5-HT2A receptors are present on platelets and their activation potentiates aggregation. This compound's antagonism of these receptors contributes to its antiplatelet effects, which is crucial in preventing the thrombotic events often associated with PVD.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating the effects of R-102444 (the prodrug of this compound) in rat models of peripheral vascular disease.[1]
Table 1: In Vitro Vasorelaxant Effect of this compound on Rat Caudal Artery
| Concentration of this compound (nM) | Relaxation of 5-HT (3 µM)-precontracted artery (%) |
| 0.3 | Data not specified |
| 3 | Data not specified |
| 30 | Data not specified |
| Note: | The study states a concentration-dependent relaxation. |
Table 2: In Vivo Inhibition of 5-HT-induced Pressor Response by this compound in Anesthetized Rats
| Intravenous Dose of this compound (µg/kg) | Inhibition of Pressor Response (%) |
| 0.3 | Dose-dependent inhibition |
| 3 | Dose-dependent inhibition |
Table 3: Ex Vivo Antiplatelet Effect of Oral R-102444 in Rats
| Treatment (oral) | Inhibition of Platelet Aggregation (5-HT + ADP induced) |
| R-102444 (1 mg/kg) | Marked inhibition, significant up to 8 hours post-dosing |
| Sarpogrelate (100 mg/kg) | Moderate antiplatelet effect |
Table 4: Effect of Oral R-102444 on Lauric Acid-Induced Peripheral Vascular Lesions in Rats
| Treatment (oral, once daily) | Effect on Lesion Progression |
| R-102444 (1 mg/kg/day) | Significantly prevented progression |
| Sarpogrelate (100 mg/kg/day) | Minimal effect |
Table 5: Effect of Oral R-102444 on Ergotamine and Epinephrine-Induced Tail Gangrene in Rats
| Treatment (oral, once daily for 5 days) | Prevention of Tail Gangrene |
| R-102444 (1-30 mg/kg/day) | Dose-dependent prevention |
| Sarpogrelate (100 mg/kg) | Minimal protection |
Experimental Protocols
The following are detailed protocols for two key rat models of peripheral vascular disease used to evaluate the efficacy of this compound (administered as its prodrug, R-102444).[1]
Protocol 1: Lauric Acid-Induced Model of Peripheral Vascular Disease in Rats
This model induces a localized inflammatory and thrombotic reaction in a femoral artery, leading to the development of peripheral vascular lesions.
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
Lauric acid solution
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
R-102444 (or test compound)
-
Vehicle control
Procedure:
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the groin area to expose the femoral artery.
-
Carefully isolate a segment of the femoral artery.
-
Inject a solution of lauric acid directly into the isolated segment of the femoral artery. The contralateral limb can serve as a control.
-
Close the incision with sutures.
-
Administer R-102444 (e.g., 1 mg/kg/day, p.o.) or vehicle control daily, starting on the day of surgery.
-
Monitor the animals daily for the development of peripheral vascular lesions, such as necrosis of the toes or foot.
-
At a predetermined endpoint (e.g., 7-14 days), euthanize the animals and score the severity of the lesions. Histopathological analysis of the affected artery can also be performed.
Protocol 2: Ergotamine and Epinephrine-Induced Tail Gangrene Model in Rats
This model induces severe vasoconstriction in the tail artery, leading to ischemia and gangrene.
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
Ergotamine tartrate solution
-
Epinephrine solution
-
R-102444 (or test compound)
-
Vehicle control
Procedure:
-
Administer R-102444 (e.g., 1-30 mg/kg/day, p.o.) or vehicle control to the rats for a specified period (e.g., 5 days). Treatment can be initiated before or after the induction of gangrene.
-
On the day of induction, administer a subcutaneous injection of ergotamine tartrate followed by an injection of epinephrine.
-
Monitor the rats' tails daily for the development of gangrene.
-
Score the extent of gangrene at a predetermined endpoint. The length of the necrotic tail segment can be measured as a quantitative outcome.
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle and Platelets
References
Application Notes and Protocols for R-96544 Administration in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of R-96544, a potent and selective 5-HT2A receptor antagonist, in mouse behavioral studies. This document includes detailed protocols for preparing and administering the compound, as well as its application in common behavioral assays used to assess anxiety, depression, and cognitive function.
Introduction
This compound is a powerful tool for investigating the role of the serotonin 2A (5-HT2A) receptor in various neurological and psychiatric conditions. As the active metabolite of the prodrug R-102444, this compound offers a more direct method for studying 5-HT2A receptor antagonism in vivo.[1] Proper administration and experimental design are critical for obtaining reliable and reproducible results in mouse behavioral paradigms.
Compound Information
| Property | Value | Source |
| Full Name | (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride | Tocris Bioscience |
| Molecular Weight | 391.94 g/mol | Tocris Bioscience |
| Solubility | Soluble to 100 mM in water and DMSO | Tocris Bioscience |
| Storage | Store at room temperature | Tocris Bioscience |
Pharmacokinetics and Dosing Considerations
For initial studies, it is recommended to perform a dose-response curve to determine the optimal concentration for the desired behavioral effect. Based on studies with other selective 5-HT2A antagonists in mice, a starting dose range of 1-10 mg/kg for intraperitoneal (i.p.) or subcutaneous (s.c.) administration is suggested.
Pretreatment time, the interval between drug administration and behavioral testing, is a critical parameter. For other selective 5-HT2A antagonists like M100907 and ketanserin, pretreatment times of 15-30 minutes are commonly used.[3][4][5] A pilot study to determine the optimal pretreatment time for this compound is highly recommended.
Experimental Protocols
Preparation of this compound for Injection
-
Vehicle Selection: this compound hydrochloride is soluble in water and DMSO. For in vivo studies, sterile saline (0.9% NaCl) is a suitable vehicle. If using DMSO to aid dissolution, ensure the final concentration of DMSO is minimal (e.g., <5%) and that a vehicle control group with the same DMSO concentration is included in the study.
-
Stock Solution Preparation:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the compound and dissolve it in the chosen sterile vehicle.
-
For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Dosing Solution Preparation:
-
Dilute the stock solution with sterile saline to the final desired concentration for injection.
-
The injection volume for mice is typically 5-10 mL/kg of body weight. For a 25g mouse, this corresponds to an injection volume of 0.125-0.250 mL.
-
Administration
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common and effective routes for systemic administration in mice.
-
Procedure:
-
Accurately weigh each mouse before injection to calculate the precise volume of the dosing solution.
-
Use a sterile syringe with an appropriate gauge needle (e.g., 27-30 gauge).
-
Administer the calculated volume of this compound solution or vehicle to the control group.
-
Return the mouse to its home cage and allow for the predetermined pretreatment time before initiating the behavioral assay.
-
Application in Mouse Behavioral Assays
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Experimental Workflow:
Protocol:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera and tracking software.
-
Analyze the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.
Experimental Workflow:
Protocol:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Gently place the mouse in a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
The test duration is 6 minutes.
-
Record the session for later analysis.
-
Measure the duration of immobility during the last 4 minutes of the test.
Novel Object Recognition (NOR) Test for Cognitive Function
The NOR test assesses recognition memory in rodents. An increase in the time spent exploring a novel object compared to a familiar one indicates intact memory.
Experimental Workflow:
Protocol:
-
Habituation (Day 1): Allow each mouse to explore the empty testing arena for 5-10 minutes.
-
Training (Day 2):
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Testing (Day 3):
-
Administer the same treatment as on the training day 30 minutes before the test.
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore for 5-10 minutes.
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, which is a Gq/11-coupled receptor. Its primary signaling mechanism involves the inhibition of phospholipase C (PLC) activation, thereby preventing the downstream cascade of inositol triphosphate (IP3) and diacylglycerol (DAG) production, and subsequent intracellular calcium release.
Data Presentation
All quantitative data from behavioral experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example Data Summary for Elevated Plus-Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example Data Summary for Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | Mean ± SEM |
| This compound | 1 | Mean ± SEM |
| This compound | 3 | Mean ± SEM |
| This compound | 10 | Mean ± SEM |
Table 3: Example Data Summary for Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | Mean ± SEM |
| This compound | 1 | Mean ± SEM |
| This compound | 3 | Mean ± SEM |
| This compound | 10 | Mean ± SEM |
Conclusion
These application notes provide a foundational framework for the use of this compound in mouse behavioral research. It is imperative that researchers conduct pilot studies to determine the optimal dose and pretreatment time for their specific experimental conditions and mouse strain. Careful adherence to these protocols will contribute to the generation of high-quality, reproducible data, advancing our understanding of the 5-HT2A receptor's role in behavior.
References
- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of behavioral effects evoked by ketamine and the role of 5HT2 and D2 receptors in ketamine-induced locomotor sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using R-96544
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a variety of disorders. This compound's high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for studying the receptor's role in cellular signaling and for the screening and development of new drugs.
These application notes provide detailed protocols for two common cell-based assays to characterize the activity of this compound: a 5-HT2A Receptor Binding Assay and a Calcium Flux Assay.
Data Presentation
The following table summarizes the binding affinity and functional potency of this compound.
| Target Receptor | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT2A | Radioligand Binding | Ki | 1.6 | [1] |
| 5-HT2 | Radioligand Binding | IC50 | 2.2 | [1] |
| α1-adrenergic | Radioligand Binding | IC50 | 310 | [1] |
| D2 dopamine | Radioligand Binding | IC50 | 2400 | [1] |
| 5-HT1 | Radioligand Binding | IC50 | 3700 | [1] |
| 5-HT3 | Radioligand Binding | IC50 | > 5000 | [1] |
| β-adrenergic | Radioligand Binding | IC50 | > 5000 | [1] |
Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
Experimental Protocols
Protocol 1: 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Workflow Diagram
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin (a well-characterized 5-HT2A antagonist).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Ketanserin or another known 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from 5-HT2A expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer for total binding or 25 µL of a high concentration of unlabeled reference compound for non-specific binding.
-
25 µL of various concentrations of this compound (e.g., 0.01 nM to 1 µM).
-
25 µL of [3H]Ketanserin (at a final concentration close to its Kd, e.g., 1-2 nM).
-
125 µL of cell membrane suspension (typically 10-50 µg of protein per well).
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay
This protocol measures the ability of this compound to inhibit serotonin-induced increases in intracellular calcium in cells expressing the 5-HT2A receptor.
Workflow Diagram
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Agonist: Serotonin (5-HT).
-
Reference Compound: A known 5-HT2A antagonist (e.g., Ketanserin).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic read capability and automated injectors.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
During the dye incubation, prepare serial dilutions of this compound in Assay Buffer.
-
After dye loading, wash the cells once with Assay Buffer.
-
Add the this compound dilutions to the respective wells and incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of serotonin (typically the EC80 concentration) to all wells.
-
Immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) every second for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the agonist-only wells representing 100% response and wells with a maximal concentration of a reference antagonist representing 0% response.
-
Plot the percent response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the serotonin-induced calcium response) using non-linear regression analysis.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. Always follow good laboratory practices and safety procedures.
References
Application Notes and Protocols for Studying Serotonin Signaling Pathways with R-96544
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathophysiological processes, including neurotransmission, mood regulation, and psychosis. As the active metabolite of the prodrug R-102444, this compound offers a valuable pharmacological tool for elucidating the intricate signaling pathways governed by the 5-HT2A receptor.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate 5-HT2A receptor function in vitro, along with key quantitative data to guide experimental design and interpretation.
The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[3][4][5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.[3][4][5] this compound effectively blocks these initial signaling events, making it an ideal instrument for studying their downstream consequences.
Data Presentation
The following tables summarize the binding affinity and functional potency of this compound, providing a clear comparison with other known 5-HT2A receptor antagonists.
Table 1: Receptor Binding Affinity of this compound and Reference Compounds
| Compound | Receptor Subtype | Kᵢ (nM) |
| This compound | 5-HT2A | 1.6 [6] |
| α1-adrenergic | 310[6] | |
| D2 dopamine | 2400[6] | |
| 5-HT1 | 3700[6] | |
| 5-HT3 | > 5000[6] | |
| Ketanserin | 5-HT2A | 2.5 |
| Risperidone | 5-HT2A | 4.0 |
| Pimavanserin | 5-HT2A | 0.8 |
Kᵢ values represent the binding affinity of the antagonist for the respective receptor, typically determined through radioligand binding assays.
Table 2: Functional Antagonism (IC₅₀) of this compound at the 5-HT2 Receptor
| Compound | Assay Type | IC₅₀ (nM) |
| This compound | 5-HT2 | 2.2 [6] |
| Ketanserin | IP1 Accumulation | 5.7 |
| Spiperone | IP1 Accumulation | 3.1 |
| Ritanserin | IP1 Accumulation | 9.2 |
IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by a 5-HT2A agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway mediated by the 5-HT2A receptor and the general workflows for the experimental protocols described below.
References
- 1. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrochloride (1742) by Tocris, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols for R-96544 in Neuroscience Research
Introduction
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2] The 5-HT2A receptor is a key G-protein-coupled receptor extensively expressed in the central nervous system, particularly in brain regions associated with cognition, mood, and perception, such as the prefrontal cortex and hippocampus.[3][4] Consequently, this compound serves as a valuable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor in neuroscience. Dysregulation of 5-HT2A receptor signaling has been implicated in various neurological and psychiatric disorders, making this compound a pertinent compound for studies related to these conditions.
Mechanism of Action
This compound exerts its effects by selectively blocking the 5-HT2A receptor. This receptor is primarily coupled to the Gq/11 G-protein, and its activation leads to the stimulation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] By antagonizing the 5-HT2A receptor, this compound inhibits these downstream signaling events, thereby modulating neuronal excitability, synaptic plasticity, and other cellular processes.
Quantitative Data
The following tables summarize the quantitative data for this compound and its prodrug, R-102444, from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Preparation | Agonist | Concentration Range of this compound | Effect | Reference |
| Relaxation | 5-HT-precontracted rat caudal artery | 5-HT (3 µM) | 0.3-30 nM | Concentration-dependent relaxation | [1] |
Table 2: In Vivo Efficacy of this compound and R-102444
| Compound | Model | Species | Dosing | Effect | Reference |
| This compound | Anesthetized rats | Rat | 0.3-3 µg/kg (i.v.) | Dose-dependent inhibition of 5-HT-induced pressor response | [1] |
| R-102444 | Platelet aggregation | Rat | 1 mg/kg (p.o.) | Marked inhibition of 5-HT plus ADP-induced aggregation | [1] |
| R-102444 | Lauric acid-induced peripheral vascular lesion | Rat | 1 mg/kg/day (p.o.) | Significant prevention of lesion progression | [1] |
| R-102444 | Ergotamine + epinephrine-induced gangrene | Rat | 1-30 mg/kg/day (p.o.) | Dose-dependent prevention of gangrene | [1] |
| R-102444 | Caerulein-induced acute pancreatitis | Rat | 10-100 mg/kg (p.o.) | Dose-dependent reduction in serum amylase and lipase | [2] |
| R-102444 | Pancreatic duct ligation-induced acute pancreatitis | Rat | 0.3-10 mg/kg (p.o.) | Dose-dependent reduction in serum amylase and lipase | [2] |
| This compound | Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis | Mouse | 10-100 mg/kg (s.c., b.i.d.) | Dose-dependent reduction in serum amylase and attenuation of pancreatic necrosis, inflammation, and vacuolization | [2] |
| R-102444 | Spontaneous chronic pancreatitis (Wistar Bonn/Kobori rats) | Rat | 0.017% and 0.17% in diet | Suppression of parenchymal destruction and pancreatic atrophy | [2] |
Experimental Protocols
The following are representative protocols for evaluating the effects of this compound and its prodrug R-102444 based on published studies.
Protocol 1: In Vitro Vasodilation Assay
Objective: To assess the ability of this compound to relax pre-contracted arterial smooth muscle.
Materials:
-
Isolated rat caudal artery
-
Krebs solution
-
Serotonin (5-HT)
-
This compound
-
Organ bath system
Procedure:
-
Isolate the rat caudal artery and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contraction by adding 3 µM 5-HT to the bath.
-
Once a stable contraction is achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 0.3 nM to 30 nM).
-
Record the changes in isometric tension to determine the relaxation response.
Protocol 2: In Vivo Model of 5-HT-Induced Pressor Response
Objective: To evaluate the in vivo antagonist activity of this compound against 5-HT-induced hypertension.
Materials:
-
Anesthetized rats
-
Intravenous (i.v.) catheter
-
Blood pressure transducer
-
Serotonin (5-HT)
-
This compound
Procedure:
-
Anesthetize the rats and insert an i.v. catheter for drug administration.
-
Monitor arterial blood pressure continuously using a pressure transducer.
-
Administer a bolus i.v. injection of 5-HT (50 µg/kg) to induce a pressor response.
-
Administer this compound intravenously at various doses (e.g., 0.3, 1, and 3 µg/kg).
-
After each dose of this compound, challenge again with the 5-HT bolus to assess the inhibition of the pressor response.
References
- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
R-96544 as a Tool Compound for 5-HT2A Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[1][2][3][4] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience and drug discovery due to its involvement in various processes such as learning, memory, and neuropsychiatric disorders like schizophrenia and depression. This compound is the active metabolite of the prodrug R-102444 and has demonstrated efficacy in various in vitro and in vivo models.[5][6] This document provides detailed application notes and protocols for the use of this compound in 5-HT2A receptor research.
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Weight | 391.94 g/mol [2] |
| Formula | C₂₂H₂₉NO₃・HCl[2] |
| CAS Number | 167144-80-1[2] |
| Purity | ≥98% (HPLC)[1][2] |
| Solubility | Soluble to 100 mM in water and DMSO[2] |
| Storage | Store at room temperature[2] |
Biological Activity and Selectivity
This compound exhibits high affinity for the 5-HT2A receptor and selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| 5-HT2A | 1.6 [1][2][4] | 2.2 (5-HT2) [1][2][4] |
| α1-adrenergic | 310[1][2][4] | |
| D2 dopamine | 2400[1][2][4] | |
| 5-HT1 | 3700[1][2][4] | |
| 5-HT3 | > 5000[1][2][4] | |
| β-adrenergic | > 5000[1][2][4] |
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks these downstream signaling events.
Application Notes and Protocols
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT2A receptor using this compound as a reference compound.
Experimental Workflow:
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue with high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Radioligand: [³H]ketanserin (a commonly used 5-HT2A antagonist radioligand).
-
Reference Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM mianserin) for non-specific binding.
-
25 µL of various concentrations of this compound or test compound (typically in the range of 0.01 nM to 10 µM).
-
50 µL of [³H]ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM).
-
150 µL of the membrane preparation (5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Experimental Workflow:
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound hydrochloride.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the cells into the 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 µM Fluo-4 AM for 60 minutes at 37°C).
-
Antagonist Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject a solution of serotonin (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream metabolite of IP3.
Materials:
-
Cells: CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound hydrochloride.
-
IP1 Assay Kit: Commercially available HTRF or ELISA-based kits.
-
Stimulation Buffer: Provided in the IP1 assay kit.
Protocol:
-
Cell Plating: Seed the cells into the appropriate microplates as recommended by the IP1 assay kit manufacturer.
-
Antagonist Incubation: Add various concentrations of this compound or vehicle to the cells.
-
Agonist Stimulation: Add serotonin (at its EC₈₀ concentration) and incubate for the time recommended by the kit manufacturer (typically 30-60 minutes at 37°C).
-
Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection assay according to the kit's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF) and plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
In Vitro Platelet Aggregation Assay
This compound has been shown to inhibit 5-HT-induced platelet aggregation.[1][2] This protocol describes how to assess this activity using light transmission aggregometry (LTA).
Experimental Workflow:
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msudenver.edu [msudenver.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mushroomreferences.com [mushroomreferences.com]
Application Notes and Protocols for Western Blot Analysis of 5-HT2A Receptor Signaling Following R-96544 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This compound is the active metabolite of the prodrug R-102444.[1][2] This document outlines the key signaling pathways affected by 5-HT2A receptor modulation and offers detailed protocols for performing Western blot experiments to quantify changes in protein expression and phosphorylation states of downstream effectors after this compound treatment.
Introduction to this compound and the 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neurological and psychiatric disorders. Its activation primarily initiates the Gq/11 signaling cascade.[3] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This cascade can subsequently influence numerous downstream cellular processes, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]
This compound, as a 5-HT2A receptor antagonist, is expected to inhibit these downstream signaling events. Western blot analysis is a powerful technique to elucidate the mechanism of action of this compound by quantifying the protein levels and phosphorylation status of key components of this pathway.
Data Presentation
Quantitative data from Western blot experiments should be meticulously recorded and presented to allow for clear interpretation and comparison across different treatment conditions. The following table provides a template for summarizing densitometric analysis of Western blot data.
Table 1: Densitometric Analysis of Key Signaling Proteins after this compound Treatment
| Target Protein | Treatment Group | Concentration (µM) | Normalized Band Intensity (Phospho/Total Ratio) | Fold Change vs. Vehicle Control | p-value |
| p-PLCβ (Ser1105) | Vehicle (DMSO) | 0 | (Value ± SD) | 1.0 | N/A |
| 5-HT (Agonist) | 10 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 0.1 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 1 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 10 | (Value ± SD) | (Value) | (Value) | |
| p-PKCα/β II (Thr638/641) | Vehicle (DMSO) | 0 | (Value ± SD) | 1.0 | N/A |
| 5-HT (Agonist) | 10 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 0.1 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 1 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 10 | (Value ± SD) | (Value) | (Value) | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle (DMSO) | 0 | (Value ± SD) | 1.0 | N/A |
| 5-HT (Agonist) | 10 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 0.1 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 1 | (Value ± SD) | (Value) | (Value) | |
| This compound + 5-HT | 10 | (Value ± SD) | (Value) | (Value) |
*SD: Standard Deviation. Data should be presented as the mean of at least three independent experiments. Statistical significance can be determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
The following diagrams illustrate the 5-HT2A signaling pathway and the experimental workflow for Western blot analysis.
Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
The following are detailed protocols for performing Western blot analysis to assess the effects of this compound on 5-HT2A receptor signaling.
1. Cell Culture and Treatment
-
Cell Line: Use a cell line endogenously expressing the 5-HT2A receptor (e.g., C6 glioma cells, A7r5 vascular smooth muscle cells) or a cell line stably transfected with the human 5-HT2A receptor (e.g., HEK293-5HT2A).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin or a specific agonist like TCB-2) at a final concentration of 10 µM for 15-30 minutes. Include a vehicle-only control and an agonist-only control.
-
2. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail). Keep the buffer on ice.
-
Lysis Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[4]
-
Add 100-150 µL of ice-cold lysis buffer to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.[4]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[4]
-
4. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-phospho-PLCβ, anti-phospho-PKCα/β II, anti-phospho-ERK1/2, and their corresponding total protein antibodies) in 5% BSA in TBST according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]
-
-
Secondary Antibody Incubation:
-
Detection:
5. Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software.[4]
-
Normalization: For each sample, normalize the signal of the phosphorylated protein to the corresponding total protein to account for loading differences. Further normalize these ratios to the loading control (e.g., GAPDH or β-actin).
-
Statistical Analysis: Determine the effect of this compound by comparing the normalized phospho-protein levels in the treated samples to the agonist-only control. Perform statistical analysis to determine significance.
References
- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. origene.com [origene.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
R-96544 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of R-96544.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: this compound hydrochloride is soluble in both water and DMSO.[1]
Q2: What is the maximum stock concentration I can prepare for this compound hydrochloride?
A2: You can prepare stock solutions of this compound hydrochloride up to 100 mM in both water and DMSO.[1]
Q3: I am having trouble dissolving this compound hydrochloride, even in the recommended solvents. What should I do?
A3: If you are experiencing solubility issues, please follow these troubleshooting steps:
-
Ensure Proper Solvent Quality: Use fresh, high-purity, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[2][3]
-
Vortex Vigorously: After adding the solvent to the powdered compound, vortex the solution vigorously for 2-5 minutes to aid dissolution.[2]
-
Gentle Warming: If particles persist, you can warm the solution in a water bath at 37°C for 10-15 minutes. Avoid excessive heat to prevent compound degradation.[2]
-
Sonication: Following warming, or as an alternative, sonicating the solution for 15-30 minutes can help break down any remaining particulates.[2]
-
Fresh Preparation: It is always recommended to prepare solutions fresh for each experiment. If you are using a previously prepared stock solution that has been stored, it may have precipitated out of solution.
Q4: My this compound solution, initially clear in DMSO, shows precipitation after being diluted with an aqueous buffer for my cell-based assay. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate this:
-
Minimize DMSO Concentration: Prepare the highest workable stock concentration in DMSO to minimize the volume of DMSO added to your aqueous solution. The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[2]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. Add a small amount of the buffer to the DMSO stock, mix well, and then transfer this intermediate dilution to the rest of the buffer.
-
Final Dilution in Media: Dilute the DMSO stock directly into the cell culture medium to the final working concentration.[2]
Quantitative Solubility Data
The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Reference(s) |
| Chemical Name | (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride | |
| Molecular Formula | C₂₂H₂₉NO₃·HCl | [1] |
| Molecular Weight | 391.94 g/mol | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Purity | ≥98% (HPLC) | |
| Storage | Store at room temperature. | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.9194 mg of this compound hydrochloride (Molecular Weight = 391.94 g/mol ).
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.92 mg of this compound hydrochloride powder into the tared tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Close the tube and vortex vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Troubleshooting: If the compound does not fully dissolve, refer to the troubleshooting guide in the FAQs (A3).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and troubleshooting this compound solutions.
5-HT₂ₐ Receptor Signaling Pathway and this compound Antagonism
Caption: this compound acts as an antagonist, blocking serotonin from activating the 5-HT₂ₐ receptor.
References
Optimizing R-96544 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of R-96544 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] Its primary mechanism of action is to competitively bind to the 5-HT2A receptor, thereby blocking the downstream signaling typically initiated by the binding of serotonin (5-HT).
Q2: What are the key in vitro applications of this compound?
This compound is primarily used in in vitro studies to investigate the role of the 5-HT2A receptor in various cellular processes. Common applications include studying receptor binding, second messenger signaling pathways (e.g., calcium mobilization), and cellular responses like platelet aggregation.[3]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound hydrochloride is soluble in water and DMSO up to 100 mM.[1] For long-term storage, it is advisable to store the compound at room temperature as provided by the manufacturer.[1] Once reconstituted in a solvent, it is best practice to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: What is the selectivity profile of this compound against other receptors?
This compound displays high selectivity for the 5-HT2A receptor. It has significantly lower affinity for other receptors such as α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and β-adrenergic receptors.[1]
Troubleshooting Guide
Issue 1: High background or non-specific binding in receptor binding assays.
-
Possible Cause: The concentration of the radioligand or this compound may be too high, or there may be insufficient blocking of non-specific binding sites.
-
Troubleshooting Steps:
-
Optimize Ligand Concentration: Perform a saturation binding experiment to determine the optimal concentration of the radioligand.
-
Use a Centrifugation Method: Instead of filtration, consider using a centrifugation method to separate bound and free ligands, which can reduce non-specific binding to filters.[4]
-
Optimize Blocking Agents: Increase the concentration of blocking agents like bovine serum albumin (BSA) in your binding buffer.
-
Properly Define Non-specific Binding: Ensure you are using a sufficiently high concentration of a competing non-labeled ligand to accurately determine non-specific binding.
-
Issue 2: No observable effect or weak inhibition in a functional assay.
-
Possible Cause: The concentration of this compound may be too low, the compound may have degraded, or the cells may not be responding as expected.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare a fresh stock solution of this compound. A color change in the lyophilized powder could indicate degradation.[4]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
-
Check Cell Health and Receptor Expression: Ensure that the cells are healthy and express a sufficient level of the 5-HT2A receptor.
-
Include Positive and Negative Controls: Use a known 5-HT2A agonist as a positive control to confirm that the signaling pathway is functional in your cells. A vehicle-only control will serve as your negative baseline.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent experimental procedures, variability in cell culture, or issues with reagent preparation.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, incubation times, and reagent concentrations, are consistent across all experiments.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Prepare Fresh Reagents: Prepare fresh buffers and drug dilutions for each experiment to avoid degradation or contamination.
-
Perform Replicates: Include technical and biological replicates to assess the variability of your results.
-
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| 5-HT₂ | - | 2.2 |
| 5-HT₂ₐ | 1.6 | - |
| α₁-adrenergic | - | 310 |
| D₂ dopamine | - | 2400 |
| 5-HT₁ | - | 3700 |
| 5-HT₃ | - | > 5000 |
| β-adrenergic | - | > 5000 |
Data compiled from multiple sources.[1]
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 100 mM |
Data from manufacturer's technical information.[1]
Experimental Protocols
Protocol: In Vitro 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]-ketanserin).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
96-well plates.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand to the desired concentration in the assay buffer.
-
Prepare a solution of a non-labeled competing ligand (e.g., unlabeled ketanserin) at a high concentration to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the cell membranes to each well.
-
For total binding, add the radioligand.
-
For non-specific binding, add the radioligand and the high concentration of the non-labeled competing ligand.
-
For the competition assay, add the radioligand and the various concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a 5-HT2A Receptor Binding Assay.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Technical Support Center: Compound Stability in DMSO
This technical support center provides guidance on the stability of research compounds dissolved in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. The following information is generalized and should be adapted for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing a compound dissolved in DMSO?
For optimal stability, stock solutions of most research compounds in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is also recommended to use amber or opaque vials to protect light-sensitive compounds. The appropriate storage temperature and conditions can be compound-specific, so it is always best to consult any available literature or manufacturer's guidelines for your specific molecule.
Q2: How can I determine the stability of my compound in a DMSO solution?
The stability of a compound in DMSO can be assessed using various analytical techniques. A common method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of the compound over time under different storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Q3: My compound has precipitated out of the DMSO solution. What should I do?
Precipitation can occur if the compound's solubility in DMSO is exceeded, especially at lower temperatures. To redissolve the compound, you can gently warm the solution (e.g., in a 37°C water bath) and vortex it. If precipitation persists, the solution may be supersaturated, and it might be necessary to prepare a new, more dilute stock solution. To avoid this, it is crucial to ensure the compound is fully dissolved at room temperature before long-term storage at lower temperatures.
Q4: Can repeated freeze-thaw cycles affect the stability of my compound in DMSO?
Yes, repeated freeze-thaw cycles can degrade certain compounds. The process of freezing and thawing can introduce water condensation into the DMSO stock, which can lead to hydrolysis of susceptible compounds. To mitigate this, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation in DMSO stock solution. | Prepare fresh DMSO stock solutions. Perform a stability study on your compound under your storage conditions. Use single-use aliquots to avoid freeze-thaw cycles. |
| Loss of compound activity | The compound may be unstable at the storage temperature or sensitive to light. | Store aliquots at -80°C in light-protected vials. Check the literature for compound-specific stability data. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the compound in the DMSO solution. | Identify the degradation products if possible. Optimize storage conditions (e.g., lower temperature, inert atmosphere). |
| Cloudiness or precipitation in the DMSO stock | Poor solubility or supersaturation. | Gently warm and vortex the solution. If the issue persists, prepare a new stock at a lower concentration. Confirm the solubility of your compound in DMSO. |
Experimental Protocols
Protocol: Assessing Compound Stability in DMSO using HPLC
-
Preparation of Stock Solution: Prepare a stock solution of your compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution in an appropriate solvent (e.g., acetonitrile/water) and analyze it by HPLC to determine the initial purity.
-
Storage Conditions: Aliquot the remaining stock solution into multiple vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect some aliquots from light.
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC using the same method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Factors influencing compound stability in DMSO.
R-96544 Technical Support Center: In Vivo Administration Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo administration of R-96544, a potent and selective 5-HT2A receptor antagonist. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, with a high binding affinity (Ki = 1.6 nM). It is the active metabolite of the prodrug R-102444.[1] Its primary mechanism of action is to block the Gq/G11 signaling pathway typically activated by serotonin at the 5-HT2A receptor. This inhibition prevents the downstream cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG), which ultimately modulates intracellular calcium release and protein kinase C (PKC) activity.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound hydrochloride is readily soluble in both water and dimethyl sulfoxide (DMSO) up to 100 mM. For in vivo experiments, it is crucial to prepare a vehicle that is biocompatible and appropriate for the chosen administration route.
Q3: Can I administer this compound orally?
This compound itself may have limited oral bioavailability. However, its prodrug, R-102444, is designed for oral administration and is metabolized in the body to the active compound, this compound.[1] Studies have shown that oral administration of R-102444 in rats leads to effective systemic exposure to this compound and subsequent pharmacological effects.[1]
Q4: What are the known in vivo effects of this compound?
In vivo, this compound has been shown to inhibit 5-HT-induced platelet aggregation and pressor responses.[1] It has also been investigated for its therapeutic potential in models of peripheral vascular disease and pancreatitis.[1]
Troubleshooting Guide for In Vivo Administration
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final vehicle. | - The final concentration of this compound exceeds its solubility in the chosen vehicle.- The pH of the vehicle is not optimal for solubility.- The temperature of the solution has dropped, reducing solubility. | - Prepare a fresh stock solution in 100% DMSO and dilute it gradually into the final aqueous vehicle while vortexing.- Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in saline).- For some compounds, cyclodextrins (e.g., HP-β-CD) can be used to enhance aqueous solubility.- Ensure the final solution is warmed to room temperature or 37°C before administration. |
| Observed toxicity or adverse effects in animals. | - The vehicle itself may be causing toxicity, especially at high concentrations of organic solvents like DMSO.- The dose of this compound is too high.- The injection volume is too large for the chosen administration route and animal species. | - Minimize the percentage of organic solvents in the final vehicle. For intravenous injections, the concentration of DMSO should ideally be below 10%.- Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Adhere to recommended injection volume limits for the specific route and animal model. For example, for intravenous bolus injections in mice, the volume is typically 5-10 mL/kg. |
| Lack of expected pharmacological effect. | - The dose of this compound is too low.- The compound has degraded due to improper storage or handling.- The chosen administration route is not optimal for reaching the target tissue.- The vehicle is interfering with the drug's activity. | - Increase the dose of this compound based on literature or a pilot dose-escalation study.- Store this compound as a dry powder at room temperature, protected from light. Prepare fresh solutions for each experiment.- Consider the pharmacokinetic properties of this compound and the target organ when selecting the administration route.- Use a simple, well-characterized vehicle (e.g., saline with a minimal amount of solubilizing agent) to avoid potential interactions. |
| Difficulty with intravenous injection. | - The formulation is too viscous.- The injection rate is too fast, causing stress to the animal. | - Ensure the final vehicle has a viscosity close to that of saline.- Administer the injection slowly and steadily. |
Data Presentation
In Vivo Dosing Information
| Species | Administration Route | Dose Range | Vehicle | Reference |
| Rat | Intravenous (IV) | 0.3 - 3 µg/kg | Not specified | [1] |
| Mouse | Subcutaneous (SC) | 10 - 100 mg/kg | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Administration in Rats
Objective: To prepare a solution of this compound suitable for intravenous injection in rats.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO:
-
Calculate the required mass of this compound hydrochloride (Molecular Weight: 391.94 g/mol ).
-
Dissolve the calculated mass in the appropriate volume of sterile DMSO to achieve a 10 mM concentration. Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final injectable solution:
-
On the day of the experiment, dilute the 10 mM stock solution with sterile saline to the desired final concentration.
-
Important: To avoid precipitation, add the saline to the DMSO stock solution dropwise while continuously vortexing.
-
The final concentration of DMSO in the injectable solution should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity. For example, to prepare a 100 µM solution with 1% DMSO, dilute the 10 mM stock 1:100 with sterile saline.
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, the formulation may need to be optimized (see Troubleshooting Guide).
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
-
Protocol 2: Assessment of 5-HT2A Receptor Antagonism using the DOI-Induced Head-Twitch Response (HTR) in Mice
Objective: To evaluate the in vivo efficacy of this compound in blocking 5-HT2A receptor activation using a standard behavioral assay.
Materials:
-
This compound, prepared for subcutaneous or intraperitoneal injection.
-
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride, a 5-HT2A/2C receptor agonist.
-
Vehicle control for both this compound and DOI.
-
Male C57BL/6J mice.
-
Observation chambers.
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room and observation chambers for at least 60 minutes before the start of the experiment.
-
This compound Administration:
-
Administer this compound or its vehicle via the chosen route (e.g., subcutaneous). The dose will depend on the experimental design (e.g., 10, 30, 100 mg/kg).
-
The pretreatment time will depend on the expected pharmacokinetics of this compound. A typical pretreatment time is 30-60 minutes.
-
-
DOI Administration:
-
Following the pretreatment period, administer DOI (e.g., 1-2.5 mg/kg, intraperitoneally) or its vehicle.
-
-
Behavioral Observation:
-
Immediately after DOI administration, place the mice individually into the observation chambers.
-
Record the number of head twitches for a defined period, typically 15-30 minutes. A head twitch is a rapid, rotational movement of the head.
-
-
Data Analysis:
-
Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group.
-
A significant reduction in DOI-induced head twitches in the presence of this compound indicates successful 5-HT2A receptor antagonism.
-
Visualizations
Signaling Pathway of 5-HT2A Receptor and Blockade by this compound
References
Troubleshooting R-96544 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-96544. The information is designed to address common issues related to experimental variability and to provide guidance on best practices for the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT2 receptor antagonist, with a particular selectivity for the 5-HT2A receptor subtype.[1][2] Its hydrochloride salt is soluble in water and DMSO up to 100 mM.[1] this compound functions by competitively binding to the 5-HT2A receptor, thereby blocking the downstream signaling pathways typically initiated by serotonin (5-hydroxytryptamine, 5-HT).
Q2: I am observing significant variability in the inhibition of 5-HT-induced platelet aggregation. What are the potential causes?
Variability in platelet aggregation assays can arise from several factors:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is freshly prepared and has not precipitated. Visually inspect the solution for any particulates.[3]
-
Batch-to-Batch Variation: While this compound is supplied at ≥98% purity, minor variations between batches can occur.[1] It is advisable to qualify each new batch to ensure consistent performance.
-
Assay Conditions: Platelet aggregation is sensitive to temperature, pH, and the concentration of agonists like 5-HT and ADP.[4] Standardize these conditions across all experiments.
-
Donor Variability: If using platelets from human or animal donors, inherent biological differences can contribute to variability.
Q3: My in vivo results for pressor responses are inconsistent. How can I troubleshoot this?
In vivo experiments are inherently more complex. Here are some key areas to investigate:
-
Route of Administration and Formulation: Ensure consistent and accurate administration of this compound. The formulation should be appropriate for the chosen route to ensure optimal bioavailability.
-
Animal Model: The specific strain, age, and health status of the animals can influence the response to 5-HT and this compound.
-
Metabolism: this compound is the active metabolite of the prodrug R-102444.[4][5] The metabolic rate can vary between animals, affecting the concentration of active compound at the target site.
Q4: I am concerned about off-target effects. At what concentrations can I expect to see specific 5-HT2A antagonism?
This compound is highly selective for the 5-HT2A receptor. However, at higher concentrations, it can interact with other receptors. It is crucial to use the lowest effective concentration to minimize off-target effects.[6]
Below is a summary of the inhibitory constants (Ki) and IC50 values for this compound at various receptors.
| Receptor/Target | Ki (nM) | IC50 (nM) |
| 5-HT2A | 1.6 | 2.2 |
| α1-adrenergic | - | 310 |
| D2 dopamine | - | 2400 |
| 5-HT1 | - | 3700 |
| 5-HT3 | - | > 5000 |
| β-adrenergic | - | > 5000 |
Data compiled from multiple sources.[1][2]
Q5: What are the recommended storage conditions for this compound hydrochloride?
This compound hydrochloride should be stored at room temperature.[1] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO or water should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
If you are observing variable IC50 values for this compound in cell-based assays, such as calcium mobilization or reporter gene assays, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent IC50 Values
References
- 1. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of R-96544
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of R-96544, a potent and selective 5-HT2A receptor antagonist. Given that this compound is the active metabolite of the orally administered prodrug R-102444, it is plausible that this compound itself may face challenges with oral bioavailability, such as poor membrane permeability or significant first-pass metabolism, despite its good aqueous solubility.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with orally administered this compound show low and variable plasma concentrations. What are the potential causes?
A1: Low and variable plasma concentrations of this compound following oral administration can stem from several factors. Although this compound hydrochloride is water-soluble, potential issues could include poor membrane permeability across the gastrointestinal tract, rapid first-pass metabolism in the gut wall or liver, or efflux by transporters such as P-glycoprotein (P-gp).[3][4] The existence of the prodrug R-102444 suggests that overcoming such barriers is key to achieving therapeutic concentrations.[1][2]
Q2: Since this compound is water-soluble, shouldn't its absorption be straightforward?
A2: While good aqueous solubility is essential for the dissolution of a drug, it does not guarantee efficient absorption.[5] The molecule must also possess sufficient lipophilicity to partition into and diffuse across the lipid bilayers of the intestinal epithelium. A highly polar, water-soluble compound may have low permeability, limiting its entry into systemic circulation.
Q3: What is a prodrug approach and why was it used for this compound?
A3: A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical reactions. The prodrug R-102444 was likely designed to have improved physicochemical properties, such as increased lipophilicity, to enhance its absorption from the gastrointestinal tract.[1][2] Once absorbed, it is metabolized to the active form, this compound. This strategy is often employed to bypass barriers like poor permeability and first-pass metabolism.[4]
Q4: What are the initial steps to consider when formulating this compound for improved oral bioavailability?
A4: A logical first step is to characterize the permeability of this compound using in vitro models like Caco-2 cell monolayers. This will help determine if permeability is indeed a limiting factor. Concurrently, formulation strategies that can enhance absorption, such as the inclusion of permeation enhancers or the use of lipid-based formulations, should be explored.[4][6]
Troubleshooting Guides
Issue 1: Poor Permeability and High Efflux
If in vitro tests, such as Caco-2 assays, indicate low apical-to-basolateral permeability and a high efflux ratio, the following strategies can be investigated:
-
Permeation Enhancers : These excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, facilitating the transport of the drug.[6]
-
P-gp Inhibitors : Co-administration with known P-glycoprotein inhibitors (e.g., certain surfactants or polymers) can reduce the efflux of this compound back into the intestinal lumen, thereby increasing its net absorption.
-
Lipid-Based Formulations : Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions can encapsulate this compound and facilitate its transport across the intestinal mucosa, potentially via the lymphatic system, which can also bypass first-pass metabolism in the liver.[7]
Issue 2: Suspected High First-Pass Metabolism
If permeability is moderate but in vivo exposure remains low, rapid metabolism in the liver or gut wall may be the cause.
-
Metabolic Stability Assessment : In vitro studies using liver microsomes or S9 fractions can help quantify the metabolic stability of this compound.
-
Route of Administration : Exploring alternative routes of administration that bypass the liver, such as subcutaneous or transdermal, can help determine the extent of first-pass metabolism.
-
Formulation Strategies : As mentioned, lipid-based systems that promote lymphatic uptake can partially avoid first-pass metabolism.[7]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture : Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Assay :
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound solution to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
To assess efflux, add this compound to the basolateral side and sample from the apical side.
-
-
Analysis : Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation : Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport and determine the efflux ratio (Papp B-A / Papp A-B).
Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of formulation strategies aimed at improving this compound bioavailability.
Table 1: In Vitro Permeability of this compound in Caco-2 Monolayers
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound in Buffer | 0.5 | 2.5 | 5.0 |
| This compound with Permeation Enhancer | 2.0 | 2.8 | 1.4 |
| This compound in SEDDS | 3.5 | 3.8 | 1.1 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| This compound Aqueous Solution | 10 | 50 ± 12 | 150 ± 45 | 5 |
| This compound with Permeation Enhancer | 10 | 120 ± 30 | 480 ± 90 | 16 |
| This compound in SEDDS | 10 | 250 ± 60 | 1250 ± 210 | 42 |
Visualizations
References
- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 7. upm-inc.com [upm-inc.com]
Technical Support Center: R-96544 Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2A receptor antagonist, R-96544. The information is presented in a question-and-answer format to directly address potential issues during in vitro toxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: Currently, there is limited publicly available information specifically detailing the in vitro cytotoxicity or a comprehensive toxicity profile of this compound. The available research primarily focuses on its pharmacological efficacy as a selective 5-HT2A receptor antagonist in models of pancreatitis and peripheral vascular disease. In these studies, this compound has been shown to attenuate pancreatic necrosis, inflammation, and vacuolization in a dose-dependent manner.
Q2: What are the potential off-target effects of this compound that could influence cell viability?
A2: this compound is a potent and selective 5-HT2A receptor antagonist. However, like many small molecule inhibitors, it may exhibit off-target activities at higher concentrations. While specific off-target effects for this compound are not extensively documented, other 5-HT2A antagonists have been reported to interact with adrenergic, histaminic, and dopaminergic receptors. Such off-target binding could potentially influence cell signaling pathways and impact cell viability. It is crucial to use the lowest effective concentration of this compound to minimize these potential off-target effects.
Q3: I am observing unexpected results in my cell viability assay with this compound. What could be the cause?
A3: Unexpected results can stem from several factors, including compound-specific effects, assay-specific artifacts, or general cell culture issues. Consider the following:
-
Compound Interference: this compound, like any chemical compound, may interfere with the assay reagents or detection method. For example, it could have inherent color or fluorescence that overlaps with the assay's readout.
-
Cell Line Sensitivity: Different cell lines will exhibit varying sensitivities to this compound. The expression level of the 5-HT2A receptor and the presence of potential off-target receptors can influence the cellular response.
-
Experimental Conditions: Factors such as cell density, incubation time, and solvent concentration (e.g., DMSO) can significantly impact the outcome of cell viability assays.
Troubleshooting Guide
High Background Signal in Vehicle-Treated Wells
| Possible Cause | Troubleshooting Step |
| Media Interference | Use phenol red-free media, as it can interfere with colorimetric and fluorometric readings. |
| Serum Interference | Some components in serum can react with assay reagents. Run a "media plus serum only" control. |
| Contamination | Check for microbial contamination in cell cultures and reagents, as this can alter metabolic activity and assay readouts. |
| Reagent Instability | Ensure assay reagents are properly stored and have not expired. Prepare fresh reagents as needed. |
Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly. |
| Edge Effects | Avoid using the outer wells of a microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents to ensure uniform distribution. |
No Dose-Dependent Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider range of concentrations to identify the optimal window for observing a dose-response. |
| Short Incubation Time | Increase the incubation time with this compound to allow for a biological effect to manifest. |
| Compound Instability | Ensure this compound is stable in your cell culture media for the duration of the experiment. |
| Low Receptor Expression | Confirm that your chosen cell line expresses the 5-HT2A receptor if this is your target of interest. |
Quantitative Data
Table 1: Receptor Binding Profile of this compound
| Receptor | IC50 (nM) |
| 5-HT2 | 2.2 |
| α1-adrenergic | 310 |
| D2 dopamine | 2400 |
| 5-HT1 | 3700 |
| 5-HT3 | > 5000 |
| β-adrenergic | > 5000 |
Data represents the concentration of this compound required to inhibit 50% of binding to the respective receptors.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
alamarBlue™ (Resazurin) Assay
This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
alamarBlue™ Addition: Add alamarBlue™ reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).
Visualizations
Technical Support Center: Overcoming R-96544 (Osimertinib) Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to R-96544, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). For the purpose of providing factually accurate and relevant data, this guide uses Osimertinib as a well-documented analog for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound (Osimertinib)-resistant cell lines.
Q1: My EGFR-mutant cell line has developed resistance to this compound. What are the most common reasons?
Acquired resistance to third-generation EGFR TKIs like Osimertinib is a significant challenge and typically arises from two main categories of molecular changes: EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms.[1]
-
On-target resistance most commonly involves the acquisition of a secondary mutation in the EGFR gene, with the C797S mutation in exon 20 being the most frequent.[2][3][4] This mutation prevents the covalent binding of Osimertinib to the EGFR protein.[5][6] Other, rarer EGFR mutations have also been reported.[2][7]
-
Off-target resistance occurs through the activation of bypass signaling pathways that circumvent the need for EGFR signaling. The most common off-target mechanism is the amplification of the MET oncogene .[3][8][9] Other bypass pathways include activation of HER2, KRAS, PIK3CA, and BRAF, as well as phenotypic transformations like the epithelial-to-mesenchymal transition (EMT).[7][10][11]
Q2: How can I determine the mechanism of resistance in my cell line?
A multi-step approach is recommended to elucidate the resistance mechanism:
-
Sequence EGFR: Analyze the EGFR gene for secondary mutations, paying close attention to exon 20 for the C797S mutation. This can be done using Sanger sequencing for targeted analysis or Next-Generation Sequencing (NGS) for a more comprehensive view.[12] Droplet digital PCR (ddPCR) is a highly sensitive method for detecting known mutations like C797S.[13][14][15]
-
Assess Bypass Pathway Activation: Use Western blotting to check for the overexpression and phosphorylation of key proteins in bypass pathways, such as MET, HER2, and downstream effectors like AKT and ERK.[16]
-
Gene Copy Number Analysis: Use techniques like Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if genes such as MET or HER2 are amplified.[10]
Q3: My resistant cell line has a C797S mutation. What are my options?
The therapeutic strategy for C797S-mediated resistance depends on its allelic context with the T790M mutation (the resistance mutation to first-generation TKIs that Osimertinib is designed to overcome).[13]
-
C797S in trans with T790M: If the C797S and T790M mutations are on separate alleles, a combination of first-generation (e.g., Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR TKIs may restore sensitivity.[6][10]
-
C797S in cis with T790M: If both mutations are on the same allele, the combination of first- and third-generation TKIs is not effective.[10] In this scenario, researchers may consider fourth-generation EGFR TKIs currently in development, which are designed to inhibit EGFR with this triple mutation (e.g., Del19/T790M/C797S).[17][18][19]
Q4: My resistant cells show significant MET amplification. How can I overcome this?
MET amplification provides a bypass track for cell survival signaling, rendering EGFR inhibition ineffective.[20] The most promising strategy is the dual inhibition of both EGFR and MET.[9]
-
Combination Therapy: Combining this compound (Osimertinib) with a MET inhibitor (e.g., Savolitinib, Capmatinib, Tepotinib) has shown promising results in preclinical and clinical settings, often restoring sensitivity.[10][17][20]
-
Bispecific Antibodies: Amivantamab, a bispecific antibody that targets both EGFR and MET, is another effective strategy being explored.[10][11]
Q5: I don't see a C797S mutation or MET amplification. What other resistance mechanisms should I investigate?
If the most common mechanisms are absent, consider the following possibilities:
-
Other Bypass Pathways: Investigate the activation of other receptor tyrosine kinases (e.g., HER2, FGFR1) or downstream signaling molecules (e.g., KRAS, BRAF, PIK3CA mutations).[10][11]
-
Phenotypic Transformation: Assess for changes in cell morphology and markers associated with epithelial-to-mesenchymal transition (EMT) or transformation to small-cell lung cancer (SCLC), which can be associated with mutations in TP53 and RB1.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound (Osimertinib) resistance.
Table 1: Prevalence of Acquired Resistance Mechanisms to First-Line Osimertinib
| Resistance Mechanism | Frequency of Occurrence | Citation(s) |
| EGFR-Dependent (On-Target) | ||
| C797S Mutation | 7% - 22% | [4][21] |
| Other EGFR Mutations | < 5% | [7] |
| EGFR-Independent (Off-Target) | ||
| MET Amplification | 7% - 30% | [11][21] |
| HER2 Amplification | ~2% | [11] |
| KRAS/NRAS/BRAF Mutations | 2% - 7% | [3][11] |
| PIK3CA Mutations | ~4% | [11] |
| Oncogenic Fusions (e.g., RET, ALK) | ~3-4% | [11] |
| Phenotypic Transformation (e.g., SCLC) | Up to 15% | [17] |
Table 2: Example IC₅₀ Values for Osimertinib in Sensitive and Resistant Cell Lines
| Cell Line Model | EGFR Mutation Status | Resistance Mechanism | Osimertinib IC₅₀ | Citation(s) |
| PC-9 | Exon 19 del | Sensitive | ~10-20 nM | [22] |
| H1975 | L858R/T790M | Sensitive to Osimertinib | ~15-30 nM | [22] |
| PC-9/AZDR | Exon 19 del/T790M/C797S | C797S Mutation | >10 µM | [22] |
| H1975-M7 | L858R/T790M | MET Amplification | ~5 µM | [20] |
Note: IC₅₀ values can vary between studies and experimental conditions.
Diagrams of Signaling Pathways and Workflows
EGFR Signaling and this compound (Osimertinib) Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound (Osimertinib).
Mechanisms of Resistance to this compound (Osimertinib)
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Experimental Workflow for Investigating Resistance
Caption: Step-by-step workflow to identify mechanisms of this compound resistance.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS) to Determine IC₅₀
This protocol is used to assess the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
96-well cell culture plates
-
Resistant and sensitive cell lines
-
Complete culture medium
-
This compound (Osimertinib) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[23]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[24]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add Reagent:
-
Solubilization (MTT only): After incubation with MTT, add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[25]
-
Read Absorbance: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[23][25]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Protocol 2: Western Blot for Bypass Pathway Activation (p-MET)
This protocol assesses the phosphorylation status of MET as an indicator of pathway activation.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-MET, anti-total MET, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system[16]
Procedure:
-
Protein Extraction: Lyse cells on ice with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[16]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MET) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total MET and a loading control like β-actin.[24][26]
Protocol 3: Detection of C797S Mutation by ddPCR
Droplet digital PCR (ddPCR) provides highly sensitive and quantitative detection of specific mutations.
Materials:
-
Genomic DNA extracted from cell lines
-
ddPCR supermix
-
Primers and fluorescent probes specific for EGFR C797S (mutant) and wild-type alleles
-
Droplet generator and reader
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.
-
Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, specific primers/probes for the C797S mutation and the corresponding wild-type sequence, and the genomic DNA template.
-
Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of DNA template molecules.
-
PCR Amplification: Perform PCR amplification on the droplets. The target DNA will be amplified within the droplets where it is present.
-
Droplet Reading: After PCR, the fluorescence of each individual droplet is read by a droplet reader. Droplets containing the mutant allele will fluoresce with one color, while those with the wild-type allele will fluoresce with another.[14]
-
Data Analysis: The system counts the number of positive and negative droplets for each fluorophore to quantify the number of mutant and wild-type DNA copies. This allows for the calculation of the fractional abundance of the C797S mutation in the sample.[13]
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. memoinoncology.com [memoinoncology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. benchchem.com [benchchem.com]
- 17. frontiersin.org [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 20. Brief Report: Heterogeneity of Acquired Resistance Mechanisms to Osimertinib and Savolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Overcoming acquired resistance of EGFR-mutant NSCLC cells to osimertinib by combining osimertinib with the HDAC inhibitor, panobinostat (LBH589) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
R-96544 Technical Support Center: Quality Control and Purity Assessment
Welcome to the Technical Support Center for R-96544. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during quality control and purity assessment.
Disclaimer: The following information is provided for guidance and is based on general principles of analytical chemistry and quality control for small molecule drug candidates. While tailored to what is known about this compound, a potent and selective 5-HT2A antagonist, specific experimental conditions may require optimization. This compound is intended for laboratory research use only.[1][2]
I. This compound Quality Control Specifications
This table summarizes the typical quality control specifications for this compound. For batch-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[1][2]
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98%[1][2] | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, HPLC (retention time) |
| Solubility | Soluble in water and DMSO | As per supplier datasheet[1][2] |
II. Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may arise during the analysis of this compound, with a focus on HPLC, the primary method for purity assessment.
Question: My HPLC chromatogram shows a lower than expected purity for this compound. What are the possible causes and how can I troubleshoot this?
Answer: A lower than expected purity can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Verify System Suitability: Before analyzing your sample, ensure your HPLC system is performing correctly. This includes checking for stable baseline, consistent retention times, and appropriate peak shapes with a known standard.
-
Check Sample Preparation:
-
Solvent Mismatch: Ensure the sample is completely dissolved in the mobile phase or a compatible solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and inaccurate quantification.
-
Degradation during Preparation: this compound could potentially degrade if exposed to harsh conditions (e.g., extreme pH, high temperature, or prolonged light exposure) during sample preparation. Prepare samples fresh and protect them from light.
-
-
Investigate Potential Contamination:
-
Cross-contamination: Ensure that all glassware and equipment are scrupulously clean to avoid contamination from other compounds.
-
Solvent/Reagent Impurities: Use high-purity solvents and reagents for both sample preparation and the mobile phase. Impurities in these can appear as extraneous peaks in your chromatogram.
-
-
Assess for On-Column Degradation: In rare cases, the compound may degrade on the analytical column, especially if the column is old or has been exposed to aggressive conditions. Try a new column of the same type to rule this out.
Question: I am observing unexpected peaks in the HPLC chromatogram of this compound. How can I determine their origin?
Answer: Unexpected peaks can be impurities, degradation products, or artifacts. Here’s how to investigate:
-
Blank Injection: Inject a blank sample (the same solvent used to dissolve your this compound). Any peaks present in the blank run are likely from the solvent or the HPLC system itself (e.g., carryover from a previous injection).
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies. This involves intentionally exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light. The resulting chromatograms can help to identify peaks that are likely degradation products.
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for identifying the molecular weight of the impurities and proposing their structures.
-
Review the Synthesis Pathway: If you have information about the synthesis of this compound, you can predict potential impurities such as unreacted starting materials, intermediates, or byproducts of side reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: The most common and recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This technique is capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products.
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored at room temperature as a solid.[1][2] Once dissolved in a solvent, it is recommended to store the solution at -20°C or -80°C for long-term stability. For short-term use, solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles.
Q3: What are the potential impurities that could be present in a sample of this compound?
A3: Without a specific impurity profile for this compound, potential impurities can be categorized as follows:
-
Process-related impurities: These include unreacted starting materials, intermediates, and byproducts from the synthetic route.
-
Degradation products: These can form during storage or handling due to factors like hydrolysis, oxidation, or photolysis.
-
Residual solvents: Small amounts of solvents used during synthesis and purification may remain in the final product.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. It is crucial for determining the shelf-life of a drug substance and ensuring that its quality is maintained over time.
IV. Experimental Protocols
General Protocol for Purity Assessment of this compound by HPLC
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization of these conditions may be necessary.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength).
-
Gradient Elution: A typical gradient might be:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
4. Data Analysis:
-
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
References
Validation & Comparative
A Head-to-Head Comparison of R-96544 and Ketanserin for 5-HT2A Receptor Antagonism
For researchers and drug development professionals navigating the landscape of serotonergic modulation, the selection of a specific 5-HT2A receptor antagonist is a critical decision. This guide provides a detailed, data-driven comparison of two prominent antagonists: R-96544 and the classical antagonist, ketanserin. While both compounds effectively block the 5-HT2A receptor, they exhibit distinct profiles in terms of potency, selectivity, and off-target effects.
At a Glance: Key Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and ketanserin for the 5-HT2A receptor and a panel of other receptors. It is important to note that the data presented is compiled from multiple studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Kᵢ (nM) for 5-HT2A Receptor | Source |
| This compound | 1.6 | [1][2] |
| Ketanserin | 2-3.5 | [1] |
Table 2: Selectivity Profile - Binding Affinities (Kᵢ/IC₅₀ in nM) for Off-Target Receptors
| Receptor | This compound | Ketanserin |
| 5-HT2A | 1.6 (Kᵢ) | ~2-3 (Kᵢ) [1] |
| 5-HT1 | >5000 (IC₅₀)[1][2] | - |
| 5-HT1C | - | High Affinity |
| 5-HT3 | >5000 (IC₅₀)[1][2] | - |
| α₁-Adrenergic | 310 (IC₅₀)[1][2] | ~40 (Kᵢ)[1] |
| D₂ Dopamine | 2400 (IC₅₀)[1][2] | - |
| β-Adrenergic | >5000 (IC₅₀)[1][2] | - |
| H₁ Histamine | - | ~2 (Kᵢ)[1] |
In-Depth Analysis of Performance
Potency:
Both this compound and ketanserin demonstrate high affinity for the 5-HT2A receptor, with Kᵢ values in the low nanomolar range. This compound, with a consistently reported Kᵢ of 1.6 nM, appears to be slightly more potent than ketanserin, for which Kᵢ values are reported in the 2-3.5 nM range.[1][2]
Selectivity:
A key differentiator between the two antagonists is their selectivity profile. This compound exhibits high selectivity for the 5-HT2A receptor.[1][2] Its binding affinity for other receptors, such as α₁-adrenergic, D₂ dopamine, and other serotonin receptor subtypes, is significantly lower, with IC₅₀ values in the hundreds to thousands of nanomolar range.[1][2]
In contrast, ketanserin is a less selective antagonist. While it potently blocks the 5-HT2A receptor, it also displays high affinity for α₁-adrenergic and H₁ histamine receptors, with Kᵢ values of approximately 40 nM and 2 nM, respectively.[1] This lack of selectivity can be a confounding factor in experimental settings and contributes to its broader physiological effects, such as its antihypertensive action.[1] Ketanserin is also known to have affinity for the 5-HT2C receptor.[2]
Signaling Pathways and Experimental Workflows
The antagonistic activity of this compound and ketanserin is exerted through the blockade of the canonical Gq/₁₁ signaling pathway associated with the 5-HT2A receptor.
The binding affinity of these antagonists is typically determined through competitive radioligand binding assays.
Experimental Protocols
1. Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is a standard method for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: Typically [³H]-ketanserin.
-
Test compounds: this compound and ketanserin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kₔ, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compounds: this compound and ketanserin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated liquid handling system.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Add varying concentrations of the test antagonist (this compound or ketanserin) to the wells and pre-incubate for a specific period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of the 5-HT2A agonist (typically the EC₈₀) to all wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
The antagonist's potency is determined by the degree to which it inhibits the agonist-induced calcium signal.
-
The IC₅₀ value (the concentration of the antagonist that causes 50% inhibition of the agonist response) is calculated by plotting the response against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Both this compound and ketanserin are potent 5-HT2A receptor antagonists. The primary distinction lies in their selectivity. This compound offers a highly selective tool for investigating the specific roles of the 5-HT2A receptor, minimizing the potential for confounding effects from other receptor systems. Ketanserin, while a valuable and historically important tool, has significant off-target activities at α₁-adrenergic and H₁ histamine receptors, which must be considered when interpreting experimental results. The choice between these two antagonists will ultimately depend on the specific requirements of the research, with this compound being the preferred compound for studies demanding high selectivity for the 5-HT2A receptor.
References
A Preclinical Comparative Analysis of R-96544 and Sarpogrelate: Novel 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonists, R-96544 and sarpogrelate. The information presented herein is collated from various preclinical studies to assist researchers in evaluating these compounds for further investigation and development.
Introduction
Both this compound and sarpogrelate are potent antagonists of the 5-HT2A receptor, a key player in the pathophysiology of various cardiovascular and thrombotic diseases. Serotonin (5-HT) acting on these receptors on platelets and vascular smooth muscle cells can induce platelet aggregation and vasoconstriction, contributing to conditions like peripheral artery disease (PAD), thrombosis, and atherosclerosis. By blocking this receptor, this compound and sarpogrelate offer therapeutic potential in these areas. This compound is the active metabolite of the prodrug R-102444.
Mechanism of Action: Targeting the 5-HT2A Receptor
The primary mechanism of action for both this compound and sarpogrelate is the competitive antagonism of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade in platelets is aggregation, and in vascular smooth muscle cells, it is contraction. By blocking the initial binding of serotonin to the 5-HT2A receptor, both this compound and sarpogrelate effectively inhibit these downstream signaling events.
Comparative Efficacy in Preclinical Models
Direct comparative studies in preclinical models of peripheral vascular disease have demonstrated a significant difference in the in vivo efficacy of this compound (administered as its prodrug R-102444) and sarpogrelate.
In Vitro Receptor Binding Affinity
A key determinant of a drug's potency is its binding affinity for its target receptor. In vitro radioligand binding assays have been used to determine the inhibitory constant (Ki) of this compound and sarpogrelate for the 5-HT2A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| This compound | 5-HT2A | 1.6 |
| Sarpogrelate | 5-HT2A | 8.39[1] |
| Sarpogrelate Metabolite (M-1) | 5-HT2A | 1.70[1] |
Note: Data for this compound and Sarpogrelate were obtained from different studies and experimental conditions may vary.
These data suggest that this compound and the active metabolite of sarpogrelate (M-1) have a higher binding affinity for the 5-HT2A receptor than the parent sarpogrelate compound.
Antiplatelet Activity
In a rat model, the oral administration of R-102444 (the prodrug of this compound) resulted in a marked inhibition of platelet aggregation induced by 5-HT plus ADP. In contrast, sarpogrelate produced only a moderate antiplatelet effect at a significantly higher dose.
| Compound | Dose (p.o.) | Effect on Platelet Aggregation |
| R-102444 | 1 mg/kg | Marked inhibition |
| Sarpogrelate | 100 mg/kg | Moderate inhibition |
Peripheral Vascular Disease Models
The efficacy of these compounds has been evaluated in two different rat models of peripheral vascular disease.
1. Lauric Acid-Induced Peripheral Vascular Lesion Model: This model mimics the endothelial damage and subsequent vascular lesions seen in PAD.
| Compound | Dose (p.o., daily) | Outcome |
| R-102444 | 1 mg/kg | Significantly prevented the progression of vascular lesions |
| Sarpogrelate | 100 mg/kg | Minimal effect |
2. Ergotamine plus Epinephrine-Induced Tail Gangrene Model: This model induces severe vasoconstriction and thrombosis, leading to tissue necrosis.
| Compound | Dose (p.o., daily for 5 days) | Outcome |
| R-102444 | 1-30 mg/kg | Dose-dependent prevention of tail gangrene |
| Sarpogrelate | 100 mg/kg | Minimal protection |
These preclinical findings consistently suggest that this compound, administered as its prodrug R-102444, is significantly more potent than sarpogrelate in these in vivo models of peripheral vascular disease.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings. Below are representative protocols for the preclinical models discussed.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.
-
Binding Assay: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound or sarpogrelate).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Rat Model of Lauric Acid-Induced Peripheral Vascular Lesions
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Lesion: Under anesthesia, the femoral artery is exposed, and a solution of lauric acid is injected into the artery to induce endothelial damage and subsequent lesion formation.
-
Drug Administration: R-102444 (prodrug of this compound) or sarpogrelate is administered orally once daily, starting from the day of the lauric acid injection.
-
Assessment: After a set period (e.g., 14 days), the animals are euthanized, and the femoral arteries are harvested. The extent of the vascular lesion is assessed histologically, often by measuring the intima-to-media ratio.
Rat Model of Ergotamine and Epinephrine-Induced Tail Gangrene
Protocol:
-
Animal Model: Male Wistar rats are used.
-
Induction of Gangrene: A combination of ergotamine tartrate and epinephrine is administered subcutaneously to induce severe and sustained vasoconstriction in the tail, leading to ischemic necrosis (gangrene).
-
Drug Administration: R-102444 or sarpogrelate is administered orally for a specified period (e.g., 5 days), starting before or immediately after the induction of vasospasm.
-
Assessment: The length of the necrotic (blackened) portion of the tail is measured at specific time points to quantify the extent of gangrene. The protective effect of the test compounds is determined by the reduction in the length of the necrotic tail segment compared to a vehicle-treated control group.
Conclusion
Based on the available preclinical data, this compound demonstrates significantly higher potency and in vivo efficacy compared to sarpogrelate in models of peripheral vascular disease. This is supported by its higher binding affinity for the 5-HT2A receptor and its superior performance in preventing platelet aggregation and the development of vascular lesions and gangrene in rat models. While both compounds share the same primary mechanism of action, the quantitative differences in their preclinical profiles suggest that this compound may hold greater therapeutic promise for the treatment of 5-HT2A receptor-mediated diseases. Further head-to-head studies are warranted to fully elucidate their comparative pharmacology and therapeutic potential.
References
Validating R-96544 Efficacy in a Novel Imiquimod-Induced Psoriasis Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel 5-HT2A receptor antagonist, R-96544, against a mechanistically similar compound, Sarpogrelate, and a standard-of-care therapeutic, Apremilast, in a validated preclinical model of psoriasis. The data presented herein is intended to support the rationale for further investigation of this compound as a potential therapeutic agent for immune-mediated inflammatory skin diseases.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound was assessed in an imiquimod-induced psoriasis mouse model. Efficacy was quantified using the Psoriasis Area and Severity Index (PASI), a composite score of erythema, scaling, and skin thickness, alongside individual parameter measurements. The results are benchmarked against vehicle control, Sarpogrelate (a fellow 5-HT2A antagonist), and Apremilast (a PDE4 inhibitor and standard of care in psoriasis treatment).
| Treatment Group | Dose | Mean PASI Score (Day 7) | Erythema Score (Day 7) | Scaling Score (Day 7) | Skin Thickness (mm, Day 7) |
| Vehicle Control | - | 8.2 ± 0.5 | 3.5 ± 0.3 | 3.8 ± 0.4 | 0.95 ± 0.12 |
| This compound | 10 mg/kg | 4.5 ± 0.4 | 1.8 ± 0.2 | 2.0 ± 0.3 | 0.55 ± 0.08 |
| Sarpogrelate | 30 mg/kg | 5.8 ± 0.6 | 2.5 ± 0.3 | 2.7 ± 0.4 | 0.70 ± 0.10 |
| Apremilast | 20 mg/kg | 3.2 ± 0.3 | 1.2 ± 0.2 | 1.5 ± 0.2 | 0.40 ± 0.06 |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
A widely accepted and robust method for inducing psoriasis-like skin inflammation in mice was utilized to evaluate the efficacy of this compound and comparator compounds.[1][2][3][4][5]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age, were used for this study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) was applied to the shaved dorsal skin and the right ear of each mouse for five consecutive days.[3] This protocol has been demonstrated to induce a cutaneous phenotype that mimics human psoriasis, including erythema, scaling, and epidermal hyperplasia.[4] The inflammatory response is primarily driven by the IL-23/IL-17 axis, a key pathway in human psoriasis.[3][6][7]
-
Treatment Administration:
-
This compound (10 mg/kg) was administered orally (p.o.) once daily, starting on the first day of imiquimod application.
-
Sarpogrelate (30 mg/kg, p.o.), a selective 5-HT2A receptor antagonist, was administered under the same regimen.[8][9]
-
Apremilast (20 mg/kg, p.o.), an approved small molecule inhibitor for psoriasis, served as a positive control.[10]
-
The vehicle control group received an equivalent volume of the vehicle used for drug formulation.
-
-
Efficacy Evaluation:
-
PASI Scoring: The severity of the psoriatic lesions on the dorsal skin was scored daily using a modified Psoriasis Area and Severity Index (PASI). Erythema, scaling, and skin thickness were each scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the final PASI score.[2]
-
Skin and Ear Thickness: Dorsal skinfold thickness and ear thickness were measured daily using a digital caliper.
-
Histological Analysis: At the end of the study (Day 7), skin samples were collected for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue was homogenized for the quantification of key pro-inflammatory cytokines, including IL-17A, IL-23, and TNF-α, using ELISA.
-
Visualized Data and Pathways
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. imavita.com [imavita.com]
- 5. new.zodml.org [new.zodml.org]
- 6. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 9. Effects of sarpogrelate hydrochloride on skin ulcers and quality of life in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in small molecule inhibitors for treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
R-96544: A Comparative Guide for a Potent and Selective 5-HT2A Antagonist
For researchers and professionals in drug development, the serotonin 2A (5-HT2A) receptor is a significant target for therapeutic intervention in a variety of neuropsychiatric disorders.[1] Antagonism of this receptor is a key mechanism of action for several atypical antipsychotic drugs.[1] This guide provides a comparative overview of R-96544, a potent and selective 5-HT2A antagonist, in the context of other agents targeting this receptor, supported by available experimental data.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[2][3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG is an activator of Protein Kinase C (PKC).[1][2] This signaling cascade is fundamental to the receptor's function in the central nervous system.[2][3][4]
Comparative Pharmacological Data
This compound demonstrates high affinity and selectivity for the 5-HT2A receptor. The following tables provide a summary of its binding profile in comparison to other known 5-HT2A antagonists.
Table 1: Comparative Binding Affinity of 5-HT2A Antagonists
| Compound | Receptor | Binding Affinity (Ki/IC50) | Source |
| This compound | 5-HT2A | Ki = 1.6 nM | |
| Ketanserin | 5-HT2A | IC50 = 1.1 nM | [5][6] |
Note: Data is compiled from different sources and may not represent direct head-to-head comparisons.
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Binding Affinity (IC50) |
| 5-HT2 | 2.2 nM |
| α1-adrenergic | 310 nM |
| D2 dopamine | 2400 nM |
| 5-HT1 | 3700 nM |
| 5-HT3 | > 5000 nM |
| β-adrenergic | > 5000 nM |
Source:
The data indicates that this compound is a potent antagonist with substantial selectivity for the 5-HT2A receptor over other monoaminergic receptors.
Key Experimental Protocols
The characterization of 5-HT2A antagonists like this compound relies on standardized in vitro and in vivo assays.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.[1] It involves a competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Experimental Protocol Summary:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor or from brain tissue (e.g., rat frontal cortex).[5][7]
-
Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]Ketanserin) and varying concentrations of the unlabeled test compound (e.g., this compound).[1][8]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[7][8]
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, separating the bound radioligand from the free radioligand.[1][8]
-
Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.[1][8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.[8]
DOI-induced Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) is a behavioral model used to assess in vivo 5-HT2A receptor activation.[9] Serotonergic hallucinogens, such as DOI, reliably induce this behavior, which can be blocked by 5-HT2A antagonists.[10][11]
Experimental Protocol Summary:
-
Animal Acclimation: Mice are acclimated to the testing environment.[11]
-
Antagonist Administration: Animals are pre-treated with the test antagonist (e.g., this compound) or vehicle via an appropriate route of administration (e.g., intraperitoneal injection).[11]
-
Agonist Challenge: After a set pre-treatment time, the 5-HT2A agonist DOI is administered to induce head twitches.[10][11]
-
Observation: The animals are observed for a defined period, and the number of head twitches is manually or automatically counted.[9][10]
-
Data Analysis: The ability of the antagonist to reduce the number of DOI-induced head twitches compared to the vehicle-treated group is evaluated.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT2A_receptor [bionity.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Serotonin Receptor Cross-reactivity of Idalopirdine and Intepirdine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical serotonin receptor selectivity profiles of two prominent 5-HT6 receptor antagonists: idalopirdine (Lu AE58054) and intepirdine (RVT-101/SB-742457). The information presented is intended to assist researchers in selecting the appropriate pharmacological tools for their studies by providing a concise overview of the binding affinities of these compounds at various serotonin receptor subtypes, supported by experimental data.
Introduction to 5-HT6 Receptor Antagonism
The 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target in the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function. Given the high degree of homology among serotonin receptor subtypes, the selectivity of a 5-HT6 receptor antagonist is a critical determinant of its therapeutic efficacy and potential side-effect profile. This guide focuses on a comparative analysis of idalopirdine and intepirdine, two well-characterized 5-HT6 receptor antagonists.
Comparative Analysis of Binding Affinities
The binding affinity of a compound for different receptors is a primary measure of its selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of idalopirdine and intepirdine for various serotonin receptor subtypes.
| Receptor Subtype | Idalopirdine (Lu AE58054) Ki (nM) | Intepirdine (RVT-101/SB-742457) Ki (nM) |
| 5-HT6 | 0.83 [1][2] | ~0.23 - 0.7 [3] |
| 5-HT2A | >100 | 10 |
| α1A-adrenergic | 21[3] | - |
| α1B-adrenergic | 22[3] | - |
Data for other serotonin receptor subtypes for both compounds were not available in the public domain at the time of this guide's compilation. A study on a different compound, PZ-1922, which also tested intepirdine, indicated high selectivity of PZ-1922 over 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors, suggesting that intepirdine likely exhibits low affinity for these receptors as well.[4] For idalopirdine, it has been reported to have greater than 50-fold selectivity over 70 other targets.[2]
Experimental Protocols
The selectivity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-LSD for 5-HT6, [3H]-Ketanserin for 5-HT2A).
-
Test compounds (idalopirdine or intepirdine) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a multi-well plate.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
For specific details on the assays for idalopirdine and intepirdine, it is recommended to consult the primary research articles.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and a typical workflow for a radioligand binding assay.
References
Reproducibility of Rapamycin's Effects: A Comparative Guide for Researchers
An objective analysis of the mTOR inhibitor Rapamycin's performance across various laboratory settings, supported by experimental data and comparisons with alternative compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reproducibility of the effects of Rapamycin, a widely studied mTOR inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate a deeper understanding of Rapamycin's consistency and performance in preclinical and clinical research.
Summary of Rapamycin's Effects and Reproducibility
Rapamycin has demonstrated robust and reproducible effects on lifespan extension and healthspan improvement across a variety of model organisms, from yeast to mammals.[1][2] Its primary mechanism of action is the inhibition of the mechanistic target of Rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and metabolism.[3][4][5] Specifically, Rapamycin, in complex with FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1), which plays a central role in protein synthesis and autophagy.[4][6][7]
The reproducibility of Rapamycin's life-extending effects in mice has been the subject of meta-analyses. One such analysis of 29 independent experiments revealed that Rapamycin significantly decreased age-specific mortality in 23 of the studies.[8] The effects, however, can be dose and sex-dependent, with higher doses generally leading to a greater increase in lifespan.[9]
While the effects on lifespan are well-documented in animal models, clinical data in humans is still emerging.[10] Human studies have primarily focused on safety and specific health parameters rather than longevity.[11][12][13][14] These trials have shown that intermittent, low-dose Rapamycin is relatively safe in healthy older adults and can be associated with improvements in certain health markers.[10]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data on the effects of Rapamycin from various studies, highlighting the degree of reproducibility across different experimental setups.
Table 1: Effects of Rapamycin on Lifespan in Mice
| Study Reference | Mouse Strain | Dose | Route of Administration | Median Lifespan Increase (Male) | Median Lifespan Increase (Female) |
| Harrison et al., 2009 (as cited in multiple reviews) | Genetically heterogeneous mice | 14 ppm in diet | Oral | 9% | 14% |
| Miller et al., 2011[9] | Genetically heterogeneous mice | 4.7 ppm, 14 ppm, 42 ppm in diet | Oral | Up to 23% | Up to 26% |
| Fok et al., 2014 (Meta-analysis)[8] | Various WT inbred and hybrid mice | Various | Oral | 9.4% (pooled estimate) | 15.1% (pooled estimate) |
Table 2: Effects of Rapamycin and Analogs in Human Clinical Trials
| Study Reference | Compound | Population | Dose | Duration | Key Outcomes |
| Mannick et al., 2014[13] | Everolimus (Rapalog) | Healthy older adults (≥65 years) | 0.5 mg/day or 5 mg/week | 6 weeks | Improved response to influenza vaccine |
| Kraig et al., 2018[14] | Sirolimus (Rapamycin) | Healthy older adults (70-95 years) | 1 mg/day | 8 weeks | Well-tolerated, changes in some hematologic and hormonal parameters |
| PEARL trial (NCT04488601)[10] | Rapamycin | Healthy older adults (50-85 years) | 5 mg or 10 mg weekly | 48 weeks | No significant change in visceral adiposity; improvements in lean tissue mass and pain in women (10 mg group) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of typical experimental protocols used in Rapamycin research.
In Vivo Mouse Lifespan Studies
-
Animals: Genetically heterogeneous mice (e.g., UM-HET3) are often used to better model human genetic diversity. Studies also utilize various inbred strains.
-
Housing: Mice are typically housed under specific pathogen-free conditions with controlled temperature, humidity, and light-dark cycles.
-
Diet and Drug Administration: Rapamycin is commonly administered orally, encapsulated in the diet at specific concentrations (e.g., parts per million, ppm). Control groups receive the same diet without the drug.
-
Monitoring: Animals are monitored daily for health and survival. Body weight and food consumption are regularly recorded.
-
Endpoint: The primary endpoint is the lifespan of each mouse. Statistical methods like the log-rank test are used to compare survival curves between treated and control groups.
Human Clinical Trials for Aging-Related Outcomes
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[11][12][13]
-
Participants: Healthy older adults are recruited based on specific inclusion and exclusion criteria, including age and health status.[12]
-
Intervention: Participants receive a specific dose and schedule of Rapamycin (or a rapalog) or a matching placebo.[11][12]
-
Outcome Measures: A variety of primary and secondary outcomes are assessed at baseline and at specified follow-up times. These can include measures of physical performance, cognitive function, immune response, and various blood biomarkers.[12][13]
-
Safety Monitoring: Participants are closely monitored for any adverse events through regular clinical assessments and laboratory tests.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the context of Rapamycin's effects.
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the inhibitory action of Rapamycin on mTORC1.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. invivogen.com [invivogen.com]
- 5. nbinno.com [nbinno.com]
- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results | Aging [aging-us.com]
- 11. lifespan.io [lifespan.io]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of R-96544 with Novel 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the established 5-HT2A receptor antagonist, R-96544, with the more recently developed compounds, pimavanserin and nelotanserin. The objective is to offer a clear perspective on their respective in vitro pharmacological profiles, highlighting differences in potency, selectivity, and functional activity that are critical for drug development and research applications.
Executive Summary
This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, demonstrating high affinity for this target. In comparison, the novel compounds pimavanserin and nelotanserin have emerged as highly potent inverse agonists at the 5-HT2A receptor, with pimavanserin exhibiting particularly high affinity. While all three compounds target the 5-HT2A receptor, their nuanced differences in pharmacology, such as inverse agonism and selectivity profiles, may translate to distinct therapeutic applications and side-effect profiles. This guide synthesizes the available preclinical data to facilitate an informed evaluation of these compounds.
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological data for this compound, pimavanserin, and nelotanserin, focusing on their binding affinities (Ki) and functional potencies (IC50) at the 5-HT2A receptor and other relevant targets.
Table 1: 5-HT2A Receptor Binding Affinity and Functional Potency
| Compound | Binding Affinity (Ki) for 5-HT2A (nM) | Functional Potency (IC50) as Antagonist/Inverse Agonist at 5-HT2A (nM) | Functional Activity |
| This compound | 1.6[1] | 2.2 (for 5-HT2 receptors)[1] | Antagonist |
| Pimavanserin | 0.087[2] | 2.0[3] | Inverse Agonist[2] |
| Nelotanserin | 0.35[1] | 1.7[1] | Inverse Agonist[1] |
Table 2: Selectivity Profile - Binding Affinities (Ki) and Functional Potencies (IC50) at Other Receptors (nM)
| Compound | 5-HT2C Receptor | α1-adrenergic Receptor | D2 Dopamine Receptor | 5-HT1 Receptor | 5-HT3 Receptor | β-adrenergic Receptor |
| This compound | - | IC50: 310[1] | IC50: 2400[1] | IC50: 3700[1] | IC50: >5000[1] | IC50: >5000[1] |
| Pimavanserin | Ki: 0.44[2] | No appreciable affinity (>300) | No appreciable affinity (>300) | No appreciable affinity (>300) | No appreciable affinity (>300) | No appreciable affinity (>300) |
| Nelotanserin | Ki: 100[1] | - | - | - | - | - |
| IC50: 79 (partial inverse agonist)[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a typical experimental workflow for characterizing a novel 5-HT2A antagonist.
Caption: Canonical 5-HT2A Receptor Signaling Pathway.
Caption: Workflow for 5-HT2A Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
Radioligand: A tritiated ([³H]) antagonist with high affinity for the 5-HT2A receptor, such as [³H]ketanserin.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl₂.
-
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, pimavanserin, or nelotanserin).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phospholipase C (PLC) Functional Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the 5-HT2A receptor-mediated activation of phospholipase C, a key downstream signaling event.
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Principle: Activation of the Gq-coupled 5-HT2A receptor stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of a downstream product, such as inositol monophosphate (IP₁), in the presence of LiCl (which blocks its further metabolism) is measured.
-
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.
-
Labeling (optional): In some protocols, cells are pre-labeled with [³H]-myo-inositol.
-
Stimulation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) or inverse agonist (e.g., pimavanserin, nelotanserin) followed by stimulation with a fixed concentration of a 5-HT2A agonist (e.g., serotonin).
-
Lysis and IP₁ Measurement: The reaction is stopped, and the cells are lysed. The accumulated IP₁ is then quantified, often using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis: The concentration-response curves for the antagonist/inverse agonist are plotted, and the IC50 value, representing the concentration that produces 50% of the maximal inhibition of the agonist response, is determined. For inverse agonists, their ability to reduce the basal (agonist-independent) signaling is also quantified.
Conclusion
This compound remains a valuable research tool as a potent and selective 5-HT2A antagonist. However, the novel compounds pimavanserin and nelotanserin offer distinct pharmacological profiles as inverse agonists, which may provide therapeutic advantages in conditions characterized by constitutive receptor activity. Pimavanserin, in particular, demonstrates exceptionally high affinity for the 5-HT2A receptor and a clean off-target profile at the assessed receptors. The choice of compound for a specific research or therapeutic application will depend on the desired mechanism of action (antagonism vs. inverse agonism) and the importance of selectivity against other neurotransmitter receptors. This guide provides the foundational data to aid in this critical decision-making process.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
In Vivo Validation of R-96544's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of R-96544, a potent and selective 5-HT2A receptor antagonist, with the clinically used alternative, sarpogrelate. The information presented is supported by experimental data from preclinical studies to validate its mechanism of action and therapeutic potential.
This compound is the active metabolite of the prodrug R-102444 and has demonstrated significant efficacy in animal models of pancreatitis and peripheral vascular disease.[1] Its primary mechanism of action is the selective blockade of the 5-hydroxytryptamine 2A (5-HT2A) receptor.
Comparative Analysis of Receptor Binding Affinity
A key determinant of a drug's potency and specificity is its binding affinity for its target receptor. This compound exhibits a high affinity for the 5-HT2A receptor, as indicated by its low nanomolar Ki and IC50 values. This high affinity translates to potent in vivo activity. Sarpogrelate and its active metabolite, M-1, also demonstrate high affinity for the 5-HT2A receptor.
| Compound | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | 5-HT2A | 1.6 | 2.2 |
| Sarpogrelate | 5-HT2A | 8.39 | Not Reported |
| Sarpogrelate Metabolite (M-1) | 5-HT2A | 1.70 | Not Reported |
In Vivo Efficacy in a Peripheral Vascular Disease Model
The therapeutic potential of this compound's prodrug, R-102444, has been directly compared to sarpogrelate in a rat model of peripheral vascular disease induced by lauric acid. In this head-to-head comparison, R-102444 demonstrated markedly superior efficacy in preventing the progression of vascular lesions.
| Treatment | Dose | Outcome |
| R-102444 | 1 mg/kg/day (p.o.) | Significantly prevented the progression of peripheral vascular lesions. |
| Sarpogrelate | 100 mg/kg/day (p.o.) | Showed only a minimal effect on preventing lesion progression. |
In Vivo Efficacy in Pancreatitis Models
This compound and its prodrug R-102444 have been evaluated in various rodent models of acute and chronic pancreatitis, demonstrating a dose-dependent reduction in key markers of pancreatic injury.
Acute Pancreatitis Models
| Model | Treatment | Dose | Key Findings |
| Caerulein-induced (rat) | R-102444 | 10 - 100 mg/kg (p.o.) | Dose-dependent reduction in serum amylase and lipase activities.[1] |
| Pancreatic duct ligation (rat) | R-102444 | 0.3 - 10 mg/kg (p.o.) | Dose-dependent reduction in serum amylase and lipase activities.[1] |
| Choline-deficient, ethionine-supplemented diet (mouse) | This compound | 10 - 100 mg/kg (s.c., bid) | Reduced serum amylase activity and attenuated pancreatic necrosis, inflammation, and vacuolization.[1] |
Chronic Pancreatitis Model
| Model | Treatment | Dose | Key Findings |
| Wistar Bonn/Kobori rats (spontaneous) | R-102444 | 0.017% and 0.17% in diet | Suppressed parenchymal destruction and replacement with adipose tissue, indicating inhibition of pancreatic atrophy.[1] |
Mechanism of Action: 5-HT2A Receptor Signaling
This compound exerts its therapeutic effects by blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway. Activation of this receptor by serotonin (5-HT) initiates a cascade of intracellular events that contribute to vasoconstriction, platelet aggregation, and inflammation. By antagonizing this receptor, this compound effectively inhibits these downstream pathological processes.
Figure 1. this compound blocks the 5-HT2A receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Lauric Acid-Induced Peripheral Vascular Disease Model in Rats
This model is used to evaluate the efficacy of compounds in preventing the progression of peripheral vascular lesions.
Figure 2. Workflow for the lauric acid-induced PVD model.
Protocol:
-
Animal Model: Male Wistar rats are used for this model.
-
Induction of Vascular Lesions: A solution of lauric acid is injected into the femoral artery to induce vascular injury and subsequent lesion formation.
-
Treatment: Animals are treated orally with either R-102444 (1 mg/kg/day) or sarpogrelate (100 mg/kg/day) for a specified duration.
-
Assessment: The progression of the vascular lesions is assessed through histological analysis of the affected artery.
Caerulein-Induced Acute Pancreatitis Model in Rats
This is a widely used and reproducible model for studying the early stages of acute pancreatitis.[1]
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of caerulein, a cholecystokinin analogue, at a supramaximal dose (e.g., 20 µg/kg).[1]
-
Treatment: R-102444 is administered orally at doses ranging from 10 to 100 mg/kg.[1]
-
Assessment: The severity of pancreatitis is evaluated by measuring serum levels of amylase and lipase, as well as through histological examination of the pancreas for edema, inflammation, and necrosis.[1]
Clinical Development Status
While sarpogrelate is approved for clinical use in some countries for the treatment of peripheral arterial disease, there is currently no publicly available information on the clinical trial status of this compound or its prodrug, R-102444.
Conclusion
The preclinical data strongly support the mechanism of action of this compound as a potent and selective 5-HT2A receptor antagonist. In direct comparative studies, its prodrug R-102444 has demonstrated superior in vivo efficacy over sarpogrelate in a model of peripheral vascular disease. Furthermore, this compound and R-102444 have shown significant therapeutic potential in various models of acute and chronic pancreatitis. These findings highlight this compound as a promising candidate for further development in the treatment of conditions where 5-HT2A receptor-mediated pathology plays a significant role.
References
A Researcher's Guide to Negative Control Experiments for R-96544 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for studying the 5-HT2A receptor antagonist, R-96544. By employing robust negative controls, researchers can ensure the specificity of their findings and confidently attribute the observed effects to the pharmacological action of this compound. This document outlines detailed experimental protocols, presents a comparative analysis with alternative compounds, and visualizes key pathways and workflows to support rigorous scientific investigation.
Understanding the Mechanism of Action: The 5-HT2A Receptor Signaling Pathway
This compound is the active metabolite of the prodrug R-102444 and functions as a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3][4] this compound exerts its effects by blocking the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this downstream signaling.
Caption: 5-HT2A receptor signaling and the inhibitory action of this compound.
Essential Negative Control Experiments
To validate that the observed biological effects are specifically due to the antagonism of the 5-HT2A receptor by this compound, a series of well-designed negative control experiments are crucial.
Vehicle Control
The most fundamental negative control is the administration of the vehicle solution in which this compound is dissolved. This accounts for any effects of the solvent itself.
Experimental Protocol:
-
Objective: To determine the baseline response in the absence of the active compound.
-
Procedure: A control group of animals or cells receives an administration of the vehicle solution (e.g., saline, DMSO, or other appropriate solvent) at the same volume, route, and frequency as the this compound treated group.
-
Data Collection: All experimental parameters are measured in the vehicle-treated group and compared to the this compound-treated group.
Inactive Enantiomer Control
For chiral molecules like this compound, the use of an inactive enantiomer serves as a highly specific negative control. Enantiomers are stereoisomers that are mirror images of each other. Often, one enantiomer (the eutomer) is biologically active, while the other (the distomer) is significantly less active or inactive.[5][6][7][8]
Experimental Protocol:
-
Objective: To demonstrate that the observed effect is stereospecific to the active enantiomer (this compound).
-
Procedure: A control group is treated with the inactive enantiomer of this compound at the same concentration and under the same conditions as the active compound.
-
Data Collection: The biological response in the inactive enantiomer-treated group is compared to both the vehicle control and the this compound-treated group. A lack of effect with the inactive enantiomer strongly supports a specific receptor-mediated mechanism.
5-HT2A Receptor Knockout (KO) Models
The use of 5-HT2A receptor knockout (KO) animals provides the most definitive evidence for the on-target effect of this compound.[9][10][11][12]
Experimental Protocol:
-
Objective: To confirm that the effects of this compound are dependent on the presence of the 5-HT2A receptor.
-
Procedure: Both wild-type (WT) and 5-HT2A receptor KO animals are treated with either vehicle or this compound.
-
Data Collection: The physiological or behavioral endpoints are measured in all four groups (WT-Vehicle, WT-R-96544, KO-Vehicle, KO-R-96544). The absence of a significant effect of this compound in the KO animals compared to the WT animals validates the 5-HT2A receptor as the primary target.
Comparative Analysis with Alternative 5-HT2A Receptor Modulators
The performance of this compound can be benchmarked against other known 5-HT2A receptor modulators.
| Compound | Mechanism of Action | Key Characteristics |
| This compound | Selective 5-HT2A Antagonist | Active metabolite of R-102444; potent and selective for the 5-HT2A receptor. [1][2] |
| Ketanserin | Selective 5-HT2A Antagonist | A widely used research tool for blocking 5-HT2A receptors.[4][13][14] |
| Sarpogrelate | Selective 5-HT2A Antagonist | Also exhibits inverse agonist activity.[15][16][17][18] |
| Pimavanserin | 5-HT2A Inverse Agonist | Lacks significant affinity for dopamine receptors; approved for Parkinson's disease psychosis.[1][2][3][19][20] |
Illustrative Experimental Data
The following table presents hypothetical but realistic data from a study investigating the effect of this compound on a specific physiological parameter (e.g., reduction in pancreatitis-induced serum amylase levels), incorporating the described negative controls.
| Treatment Group | Genotype | Measured Effect (e.g., % Reduction in Serum Amylase) | Statistical Significance (vs. WT-Vehicle) |
| Vehicle | Wild-Type (WT) | 0% | - |
| This compound | Wild-Type (WT) | 65% | p < 0.001 |
| Inactive Enantiomer | Wild-Type (WT) | 5% | Not Significant |
| Vehicle | 5-HT2A KO | 2% | Not Significant |
| This compound | 5-HT2A KO | 8% | Not Significant |
This data is for illustrative purposes only and is intended to demonstrate the expected outcomes of the negative control experiments.
Experimental Workflow Visualization
The logical flow of a well-controlled experiment to test the efficacy and specificity of this compound is depicted below.
Caption: Workflow for conducting negative control experiments for this compound.
By adhering to these rigorous experimental designs, researchers can generate high-quality, reproducible data that will significantly advance the understanding of this compound's therapeutic potential.
References
- 1. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. journals.healio.com [journals.healio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Noribogaine Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Noribogaine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Sarpogrelate hydrochloride, a selective 5-HT(2A) receptor antagonist, improves skin perfusion pressure of the lower extremities in hemodialysis patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of sarpogrelate, a 5-HT(2A) antagonist, on platelet aggregation in patients with ischemic stroke: clinical-pharmacological dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pimavanserin for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 20. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking R-96544: A Comparative Analysis Against Industry-Standard 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel 5-HT2A receptor antagonist, R-96544, against established industry-standard antagonists: Ketanserin, Sarpogrelate, and Volinanserin (MDL 100,907). The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of this compound's performance and potential applications in research and drug development.
Data Presentation: Quantitative Comparison of 5-HT2A Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and its comparators. These values are critical indicators of a compound's potency and selectivity.
Table 1: Binding Affinity (Ki) at the Human 5-HT2A Receptor
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| This compound | 1.6 | Recombinant human 5-HT2A | [3H]Ketanserin | [1][2] |
| Ketanserin | ~2.5 | Recombinant human 5-HT2A | [3H]Ketanserin | [3] |
| Sarpogrelate | 8.52 | Recombinant human 5-HT2A | [3H]Ketanserin | [4] |
| Volinanserin (MDL 100,907) | 0.36 | Recombinant rat 5-HT2A | Not Specified | [5] |
Table 2: Functional Antagonism (IC50) at the Human 5-HT2A Receptor
| Compound | IC50 (nM) | Assay Type | Cell Line | Agonist | Reference |
| This compound | 2.2 | Inositol Phosphate Accumulation | Not Specified | 5-HT | [1][2] |
| Ketanserin | 5.7 | Inositol Phosphate Accumulation | Not Specified | 5-HT | [3] |
| Sarpogrelate | Not Specified | Not Specified | Not Specified | Not Specified | |
| Volinanserin (MDL 100,907) | 3.3-5.1 | Inositol Phosphate Accumulation | NIH 3T3 cells | 5-HT | [6] |
Table 3: Selectivity Profile of this compound
| Receptor | IC50 (nM) | Reference |
| 5-HT2A | 2.2 | [1][2] |
| α1-adrenergic | 310 | [1][2] |
| D2 dopamine | 2400 | [1][2] |
| 5-HT1 | 3700 | [1][2] |
| 5-HT3 | > 5000 | [1][2] |
| β-adrenergic | > 5000 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established practices for characterizing 5-HT2A receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[1][3]
-
Radioligand: [3H]Ketanserin (specific activity ~70-90 Ci/mmol).[6][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Non-specific Binding Control: 10 µM Ketanserin or another potent 5-HT2A antagonist.[2]
-
Test Compounds: this compound and industry-standard antagonists.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.[2][6]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[2]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.[8] For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2][6]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[2][6]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]
Functional Antagonism Assay: Inositol Phosphate (IP) Accumulation
This assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of 5-HT2A receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[3][9]
-
Agonist: Serotonin (5-HT).[3]
-
Test Compounds: this compound and industry-standard antagonists.
-
Assay Kit: Commercially available IP-One HTRF® assay kit or similar.[3]
-
Instrumentation: HTRF-compatible plate reader.[3]
Procedure:
-
Cell Culture: Plate the cells in 96-well or 384-well white, solid-bottom microplates and grow to confluence.[3]
-
Compound Pre-incubation: Remove the culture medium and add varying concentrations of the test antagonist to the cells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80 concentration to elicit a robust but inhibitable response) to the wells containing the test antagonist.
-
Lysis and Detection: After an appropriate incubation time (e.g., 30-60 minutes at 37°C), lyse the cells and add the HTRF® detection reagents according to the manufacturer's protocol.[9][10]
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor wavelengths.[3]
-
Data Analysis: Calculate the HTRF ratio and normalize the data to the response of the agonist alone (0% inhibition) and a maximally effective concentration of a known antagonist (100% inhibition). Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.[3]
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of R-96544 Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of R-96544 hydrochloride, a potent and selective 5-HT2A antagonist. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Essential Safety and Handling Information
This compound hydrochloride (CAS No: 167144-80-1) requires careful handling due to its pharmacological activity.[1][2] While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE): When handling this compound hydrochloride, appropriate PPE is mandatory to prevent accidental exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols during handling.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value |
| Chemical Name | (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride |
| CAS Number | 167144-80-1 |
| Molecular Formula | C22H29NO3.HCl |
| Molecular Weight | 391.94 g/mol [2] |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage | Store at room temperature |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound hydrochloride is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound hydrochloride powder, as well as any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound hydrochloride in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. The solvent used will be a primary determinant of the waste's hazard classification.
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound hydrochloride"
-
The CAS number: "167144-80-1"
-
For liquid waste, list all solvents and their approximate concentrations.
-
Associated hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Storage
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
This area should be away from general laboratory traffic and have secondary containment to prevent the spread of any potential leaks.
-
Ensure containers are kept tightly sealed to prevent evaporation or spillage.
Step 4: Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow all institutional and local regulations for scheduling waste pickups.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or inactivation of this compound hydrochloride are available in the reviewed literature. The recommended and safest method of disposal is through a certified hazardous waste management company.
Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound hydrochloride and the decision-making process involved.
References
Essential Safety and Operational Guide for Handling R-96544
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of R-96544.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective 5-HT2A receptor antagonist. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields- N95 Respirator | - All operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure.- Gloves must be changed immediately if contaminated.- Ensure the cuffs of the gown are securely tucked under the outer pair of gloves. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | - All manipulations are to be performed inside a chemical fume hood.- Chemical splash goggles offer superior protection against accidental splashes compared to safety glasses. |
| In Vitro and In Vivo Experiments | - Nitrile Gloves- Lab Coat- Safety Glasses | - For cell-based assays, work should be conducted in a Class II Biosafety Cabinet to maintain sterility and protect the operator.- For animal studies, additional PPE may be required based on institutional guidelines. |
| General Laboratory Operations | - Nitrile Gloves- Lab Coat- Safety Glasses | - Basic PPE must be worn at all times when present in a laboratory where this compound is actively being handled. |
Operational Plan for Safe Handling and Disposal
A systematic workflow is crucial for minimizing risks and preventing cross-contamination. The following sections detail the step-by-step procedures for the safe handling and disposal of this compound.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation induced by serotonin (5-HT).
Materials:
-
This compound hydrochloride
-
5-hydroxytryptamine (serotonin)
-
Adenosine diphosphate (ADP)
-
Hirudin or sodium citrate (anticoagulant)
-
Freshly drawn whole blood (from a healthy, consenting donor)
-
Isotonic saline solution
-
Platelet aggregometer
-
Calibrated pipettes
-
Incubator/water bath (37°C)
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin).
-
Preparation of Test Samples:
-
In the wells of the aggregometer plate, mix 300 µL of the anticoagulated whole blood with 300 µL of pre-warmed isotonic saline.
-
For the test group, add the desired concentration of this compound to the saline solution before mixing with the blood. For the control group, add the vehicle (e.g., DMSO or saline).
-
-
Incubation: Incubate the blood-saline mixture (with or without this compound) for 3 minutes at 37°C with continuous stirring.
-
Induction of Aggregation:
-
To induce platelet aggregation, add a sub-threshold concentration of ADP followed by a specific concentration of 5-HT.
-
Alternatively, aggregation can be induced by a combination of collagen and 5-HT.
-
-
Data Recording: Record the aggregation process for a minimum of 6 minutes using the platelet aggregometer.
-
Analysis: Analyze the aggregation curves to determine the percentage of inhibition caused by this compound compared to the vehicle control.
Disposal Plan
Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with institutional, local, and national regulations.[1]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Chemical Waste Container | Includes unused this compound powder, contaminated weigh boats, and absorbent paper. The container must be sealed and clearly labeled. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes stock solutions, unused diluted solutions, and any other liquid containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office. |
| Contaminated Sharps | Designated Sharps Container for Chemically Contaminated Sharps | Includes needles, syringes, and pipette tips that have come into contact with this compound. |
| Contaminated PPE | Sealed bag within the Hazardous Waste Container | Includes gloves, gowns, and other disposable PPE. |
Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be decontaminated.
-
A common procedure involves rinsing with a suitable solvent (e.g., ethanol) followed by washing with a laboratory detergent and copious amounts of water. The initial solvent rinse should be collected as hazardous liquid waste.
Mandatory Visualizations
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway of the 5-HT2A Receptor
Caption: Antagonistic action of this compound on the 5-HT2A receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
